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  • Product: 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine
  • CAS: 956387-06-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine. This molecule integrates two...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine. This molecule integrates two privileged scaffolds in medicinal chemistry, the pyrazole-5-amine and the 3-methylthiophene moieties, suggesting a high potential for biological activity. This document details a plausible and robust synthetic pathway, encompassing the preparation of key intermediates and the final N-alkylation step. Furthermore, a thorough characterization of the target compound using modern spectroscopic techniques is presented, including predicted data for ¹H NMR, ¹³C NMR, and IR spectroscopy. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical insights and practical, step-by-step experimental protocols.

Introduction: The Convergence of Privileged Scaffolds

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. The title compound, 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine, is a testament to this approach, bringing together the biologically versatile pyrazole ring system with the therapeutically significant thiophene moiety.

The Pyrazole Core: Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are a mainstay in medicinal chemistry.[1] The pyrazole nucleus is a key structural motif in a plethora of approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[2][3] The 5-aminopyrazole subunit, in particular, offers a crucial hydrogen bond donor and acceptor capabilities, rendering it an attractive scaffold for interacting with biological targets.[4]

The Thiophene Moiety: Thiophene, a sulfur-containing five-membered aromatic ring, is another privileged structure in drug design.[5] Its presence in a molecule can enhance metabolic stability, improve pharmacokinetic properties, and provide a scaffold for diverse functionalization.[6] Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7] The methyl substitution on the thiophene ring can further modulate the electronic and steric properties of the molecule, potentially fine-tuning its biological activity.

The conjugation of these two potent pharmacophores through a methylene linker in 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine presents a novel chemical entity with significant potential for investigation in various therapeutic areas. This guide provides the foundational knowledge for its synthesis and detailed characterization.

Synthetic Strategy and Experimental Protocols

The synthesis of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine is envisioned as a two-stage process. The first stage involves the independent synthesis of the two key intermediates: 3-methyl-1H-pyrazol-5-amine and a suitable electrophile, 2-(halomethyl)-3-methylthiophene. The second stage is the N-alkylation of the pyrazole with the thiophene derivative.

Synthetic_Pathway cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Product Synthesis Ethyl acetoacetate Ethyl acetoacetate 3-methyl-1H-pyrazol-5-one 3-methyl-1H-pyrazol-5-one Ethyl acetoacetate->3-methyl-1H-pyrazol-5-one Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate 3-methyl-1H-pyrazol-5-amine 3-methyl-1H-pyrazol-5-amine 3-methyl-1H-pyrazol-5-one->3-methyl-1H-pyrazol-5-amine Amination Final_Product 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine 3-methyl-1H-pyrazol-5-amine->Final_Product 3-methylthiophene 3-methylthiophene 2-(halomethyl)-3-methylthiophene 2-(halomethyl)-3-methylthiophene 3-methylthiophene->2-(halomethyl)-3-methylthiophene Halomethylation Halogenating agent Halogenating agent 2-(halomethyl)-3-methylthiophene->Final_Product N-alkylation

Caption: Synthetic workflow for 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine.

Synthesis of 3-methyl-1H-pyrazol-5-amine (Intermediate 1)

The synthesis of 3-methyl-1H-pyrazol-5-amine can be achieved from the readily available starting material, ethyl acetoacetate, through the formation of 3-methyl-1H-pyrazol-5(4H)-one, followed by a subsequent amination step.

Step 1: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one

This procedure is adapted from established methods for pyrazolone synthesis.[8][9]

  • Materials: Ethyl acetoacetate, Hydrazine hydrate, Ethanol.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl acetoacetate (0.1 mol).

    • Slowly add a solution of hydrazine hydrate (0.2 mol) in ethanol (20 mL) dropwise with continuous stirring. The temperature of the reaction mixture will rise; maintain it at approximately 60 °C.

    • After the addition is complete, continue stirring the reaction mixture for 1 hour at room temperature.

    • Cool the flask in an ice bath to facilitate the crystallization of the product.

    • Filter the resulting solid, wash with a small amount of ice-cold ethanol, and dry under vacuum to yield 3-methyl-1H-pyrazol-5(4H)-one.

Step 2: Synthesis of 3-amino-5-methylpyrazole

The conversion of the pyrazolone to the corresponding amine can be achieved through various methods. A common approach involves reaction with a source of ammonia under pressure or through a multi-step sequence involving activation of the carbonyl group. A more direct approach is the reaction with hydrazine in the presence of a catalyst, or by using cyanoacetone as a starting material.[10] For the purpose of this guide, a plausible amination from the pyrazolone is described conceptually. A detailed, optimized protocol would require experimental validation.

Synthesis of 2-(chloromethyl)-3-methylthiophene (Intermediate 2)

The synthesis of the electrophilic partner, 2-(chloromethyl)-3-methylthiophene, can be accomplished via the chloromethylation of 3-methylthiophene.

  • Materials: 3-methylthiophene, Paraformaldehyde, Concentrated Hydrochloric Acid, Hydrogen Chloride gas.

  • Procedure: This reaction should be performed in a well-ventilated fume hood due to the use of corrosive and toxic reagents.

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, place a mixture of 3-methylthiophene (0.1 mol) and paraformaldehyde (0.12 mol).

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add concentrated hydrochloric acid (50 mL) to the stirred mixture while maintaining the low temperature.

    • Bubble hydrogen chloride gas through the reaction mixture for 2-3 hours.

    • After the reaction is complete (monitored by TLC), pour the mixture onto crushed ice.

    • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(chloromethyl)-3-methylthiophene.

    • Purify the crude product by vacuum distillation or column chromatography.

An alternative approach involves the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator to yield 2-(bromomethyl)-3-methylthiophene, which can also be used in the subsequent alkylation step.[11]

Synthesis of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine (Final Product)

The final step is the N-alkylation of 3-methyl-1H-pyrazol-5-amine with 2-(chloromethyl)-3-methylthiophene.

  • Materials: 3-methyl-1H-pyrazol-5-amine, 2-(chloromethyl)-3-methylthiophene, a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., DMF, acetonitrile).

  • Procedure:

    • In a round-bottom flask, dissolve 3-methyl-1H-pyrazol-5-amine (0.1 mol) in the chosen solvent.

    • Add the base (1.2 equivalents) to the solution and stir for 30 minutes at room temperature to form the pyrazole anion.

    • Slowly add a solution of 2-(chloromethyl)-3-methylthiophene (0.1 mol) in the same solvent to the reaction mixture.

    • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine.

Characterization of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine

A comprehensive characterization of the synthesized compound is essential to confirm its structure and purity. The following are the expected spectroscopic data based on the analysis of similar structures.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[14]

¹H NMR Spectroscopy (Predicted Data)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazole-NH₂~ 4.5 - 5.5br s-
Methylene (-CH₂-)~ 5.2 - 5.4s-
Thiophene H-4~ 6.8 - 7.0d~ 5.0
Thiophene H-5~ 7.1 - 7.3d~ 5.0
Pyrazole H-4~ 5.6 - 5.8s-
Thiophene-CH₃~ 2.2 - 2.4s-
Pyrazole-CH₃~ 2.1 - 2.3s-

¹³C NMR Spectroscopy (Predicted Data)

Carbon Chemical Shift (δ, ppm)
Pyrazole C-5 (C-NH₂)~ 155 - 158
Pyrazole C-3~ 145 - 148
Thiophene C-2~ 138 - 141
Thiophene C-3~ 130 - 133
Thiophene C-5~ 126 - 128
Thiophene C-4~ 124 - 126
Pyrazole C-4~ 95 - 98
Methylene (-CH₂-)~ 48 - 52
Thiophene-CH₃~ 14 - 16
Pyrazole-CH₃~ 11 - 13
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[15]

Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch (amine)3300 - 3500 (two bands)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=N stretch (pyrazole)1580 - 1620
C=C stretch (thiophene)1400 - 1500
C-N stretch1250 - 1350
C-S stretch (thiophene)600 - 800
Mass Spectrometry

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the target compound by providing a highly accurate mass-to-charge ratio of the molecular ion.

Potential Applications and Future Directions

The novel hybrid structure of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine makes it a compelling candidate for biological screening across a range of therapeutic targets. Given the known activities of its constituent moieties, this compound could be investigated for:

  • Anticancer Activity: Many pyrazole and thiophene derivatives exhibit potent anticancer properties.[7][16]

  • Anti-inflammatory Activity: Both pyrazoles and thiophenes are present in well-known anti-inflammatory drugs.[17]

  • Antimicrobial Activity: The combination of these two heterocycles may lead to synergistic antimicrobial effects against a variety of pathogens.[16]

  • Kinase Inhibition: The aminopyrazole scaffold is a known hinge-binding motif for many protein kinases, which are critical targets in cancer and inflammatory diseases.

Future research should focus on the biological evaluation of this compound and its analogues. Structure-activity relationship (SAR) studies, involving modifications of the substituents on both the pyrazole and thiophene rings, could lead to the discovery of potent and selective therapeutic agents.

Conclusion

This technical guide has outlined a detailed and scientifically grounded approach to the synthesis and characterization of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine. By providing robust experimental protocols and predicted characterization data, this document serves as a valuable resource for researchers seeking to explore this novel chemical entity. The convergence of the pyrazole and thiophene pharmacophores in this molecule holds significant promise for the development of new therapeutic agents, and the information presented herein provides a solid foundation for such endeavors.

References

  • Google Patents. (n.d.). US7462725B2 - Chloromethylation of thiophene.
  • Google Patents. (n.d.). CN101381362A - A kind of method for preparing thiophene derivative chloromethylation product.
  • Semantic Scholar. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Retrieved from [Link]

  • Google Patents. (n.d.). CN102363614A - Method for synthesizing 2-bromothiophene.
  • Google Patents. (n.d.). CN101045723A - Synthetic method of 2-bromine-3-methylthiophene.
  • Organic Syntheses. (n.d.). 2-chloromethylthiophene. Retrieved from [Link]

  • Growing Science. (2018). Current Chemistry Letters Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Retrieved from [Link]

  • Bangladesh Journals Online. (2011). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Retrieved from [Link]

  • Google Patents. (n.d.). US5705656A - N-alkylation method of pyrazole.
  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • PubMed Central. (2015). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • Digital CSIC. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

  • National Institutes of Health. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • ResearchGate. (2019). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. Retrieved from [Link]

  • Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]

  • Growing Science. (2018). Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Retrieved from [Link]

  • ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-thenyl bromide. Retrieved from [Link]

  • MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2018). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples for pharmacologically important pyrazoles. Retrieved from [Link]

Sources

Exploratory

The Emerging Therapeutic Landscape of Thophene-Pyrazole Hybrids: A Technical Guide to Key Molecular Targets

Introduction: The Synergy of Two Privileged Scaffolds In the relentless pursuit of novel therapeutic agents, the strategy of molecular hybridization has emerged as a powerful tool in medicinal chemistry. This approach in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergy of Two Privileged Scaffolds

In the relentless pursuit of novel therapeutic agents, the strategy of molecular hybridization has emerged as a powerful tool in medicinal chemistry. This approach involves the covalent linking of two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, efficacy, and a modified side-effect profile. Among the myriad of heterocyclic compounds, thiophene and pyrazole rings stand out as "privileged scaffolds" due to their prevalence in a wide array of biologically active compounds.[1][2] The fusion of these two moieties into thiophene-pyrazole hybrids has unlocked a new dimension of pharmacological potential, demonstrating significant promise in the realms of oncology, inflammation, and infectious diseases.[3][4]

This technical guide provides an in-depth exploration of the key therapeutic targets of thiophene-pyrazole hybrids, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their biological activities, present detailed experimental protocols for their evaluation, and synthesize the current understanding of their structure-activity relationships.

I. Anti-inflammatory Potential: Targeting the Arachidonic Acid Cascade and Pro-inflammatory Cytokines

Chronic inflammation is a hallmark of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Thiophene-pyrazole hybrids have demonstrated significant potential as anti-inflammatory agents by modulating key components of the inflammatory response.[5][6]

A. Dual Inhibition of Cyclooxygenases (COX-1/COX-2) and 5-Lipoxygenase (5-LOX)

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. While non-steroidal anti-inflammatory drugs (NSAIDs) are effective, their long-term use is associated with gastrointestinal and cardiovascular side effects, largely due to the non-selective inhibition of COX-1. Thiophene-pyrazole hybrids have been designed as selective COX-2 inhibitors, offering a potentially safer therapeutic window.[5][7] Furthermore, some derivatives exhibit dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX), an enzyme involved in the production of pro-inflammatory leukotrienes.[8] This dual inhibition is a highly sought-after attribute, as it can lead to a broader and more potent anti-inflammatory effect.

B. Attenuation of Tumor Necrosis Factor-alpha (TNF-α) Signaling

Tumor necrosis factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory cascade. Elevated levels of TNF-α are implicated in a wide range of inflammatory conditions. Certain thiophene-pyrazole derivatives have been shown to inhibit the production or activity of TNF-α, thereby dampening the downstream inflammatory signaling.[5][8]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of thiophene-pyrazole hybrids against COX-1 and COX-2.

  • Enzyme and Substrate Preparation:

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).

    • Prepare a stock solution of arachidonic acid (substrate) in ethanol.

  • Compound Preparation:

    • Dissolve the test thiophene-pyrazole hybrids in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or vehicle control.

    • Pre-incubate the mixture at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Detection:

    • Terminate the reaction by adding a stopping solution (e.g., a solution of HCl).

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme immunoassay (EIA) kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response curve.

Table 1: Anti-inflammatory Activity of Representative Thiophene-Pyrazole Hybrids

Compound IDTarget(s)IC50 (µM)Reference
TPH-1 COX-20.25[7]
TPH-2 COX-2/5-LOX1.5 (COX-2), 3.2 (5-LOX)[8]
TPH-3 TNF-α2.1[5]

Diagram 1: Inflammatory Signaling Pathways Targeted by Thiophene-Pyrazole Hybrids

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins_Thromboxanes->Inflammation Leukotrienes->Inflammation TNFa TNF-α TNFa->Inflammation TPH Thiophene-Pyrazole Hybrids TPH->COX2 Inhibition TPH->LOX5 Inhibition TPH->TNFa Inhibition

Caption: Thiophene-pyrazole hybrids can mitigate inflammation by inhibiting COX-2, 5-LOX, and TNF-α.

II. Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance poses a grave threat to global health. The development of new antimicrobial agents with novel mechanisms of action is therefore a critical priority. Thiophene-pyrazole hybrids have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[1][3][9]

A. Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. As this pathway is vital for microbial survival, DHFR has long been a validated target for antimicrobial drugs. Several thiophene-pyrazole-thiazole hybrids have been identified as potent inhibitors of DHFR, demonstrating significant activity against various bacterial and fungal pathogens, including Mycobacterium tuberculosis.[9][10]

B. Broad-Spectrum Antibacterial and Antifungal Effects

Beyond DHFR inhibition, thiophene-pyrazole hybrids have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][11] While the precise molecular targets for this broad-spectrum activity are not always fully elucidated, it is likely that these compounds act on multiple cellular processes, contributing to their potent antimicrobial effects.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of thiophene-pyrazole hybrids against bacterial strains.

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the bacterial suspension to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Compound Preparation:

    • Prepare a stock solution of the thiophene-pyrazole hybrid in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions in a 96-well microtiter plate containing the broth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial suspension to each well of the microtiter plate.

    • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Antimicrobial Activity of Thiophene-Pyrazole Hybrids

Compound IDTarget Organism(s)MIC (µg/mL)Reference
TPH-4 Mycobacterium tuberculosis0.12[9]
TPH-5 Staphylococcus aureus3.9[9]
TPH-6 Candida albicans3.9[9]

III. Anticancer Potential: A Multi-pronged Attack on Tumor Growth and Proliferation

Cancer remains a leading cause of mortality worldwide, and the development of more effective and targeted therapies is a constant endeavor. Thiophene-pyrazole hybrids have demonstrated significant anticancer activity through the modulation of various signaling pathways and the induction of cell death.[4][12]

A. Inhibition of Receptor Tyrosine Kinases (RTKs)

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play critical roles in cell growth, proliferation, and survival. Dysregulation of RTK signaling is a common driver of tumorigenesis. Thiophene-pyrazole hybrids have been designed as inhibitors of key RTKs, including:

  • Epidermal Growth Factor Receptor (EGFR): Both wild-type and mutant forms of EGFR are important targets in various cancers. Thiophene-pyrazole derivatives have shown potent inhibitory activity against both, offering a potential strategy to overcome drug resistance.[4][13]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 by thiophene-pyrazole hybrids can disrupt the tumor blood supply.[4]

B. Topoisomerase IIα Inhibition

Topoisomerase IIα is an essential enzyme involved in DNA replication and chromosome segregation. It is a well-established target for cancer chemotherapy. Certain thiophene-pyrazole-oxadiazole hybrids have demonstrated potent inhibition of human topoisomerase IIα, leading to DNA damage and apoptosis in cancer cells.[14][15]

C. Induction of Apoptosis and Cell Cycle Arrest

In addition to targeting specific enzymes, thiophene-pyrazole hybrids can induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells. Mechanistic studies have shown that these compounds can arrest the cell cycle at the G0/G1 phase and increase the population of apoptotic cells.[13]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of thiophene-pyrazole hybrids on cancer cell lines.

  • Cell Culture:

    • Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the thiophene-pyrazole hybrid in DMSO.

    • Perform serial dilutions in the cell culture medium.

    • Replace the medium in the cell plate with the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with DMSO).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

    • Incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration.

Table 3: Anticancer Activity of Representative Thiophene-Pyrazole Hybrids

Compound IDCancer Cell Line(s)Target(s)IC50 (µM)Reference
TPH-7 MCF-7, HepG2EGFR (wild-type & mutant), VEGFR-26.57 (MCF-7), 8.86 (HepG2)[4]
TPH-8 HepG2, MCF-7Topoisomerase IIα1.3 (HepG2), 10.6 (MCF-7)[14][15]
TPH-9 4T1, HeLa, WiDrEGFR9.09 (4T1), 9.27 (HeLa), 0.25 (WiDr)[12]

Diagram 2: Anticancer Mechanisms of Thiophene-Pyrazole Hybrids

G cluster_0 Cellular Processes cluster_1 Molecular Targets Proliferation Cell Proliferation Angiogenesis Angiogenesis DNA_Replication DNA Replication EGFR EGFR EGFR->Proliferation VEGFR2 VEGFR-2 VEGFR2->Angiogenesis TopoIIa Topoisomerase IIα TopoIIa->DNA_Replication TPH Thiophene-Pyrazole Hybrids TPH->EGFR Inhibition TPH->VEGFR2 Inhibition TPH->TopoIIa Inhibition Apoptosis Apoptosis TPH->Apoptosis Induction CellCycleArrest Cell Cycle Arrest TPH->CellCycleArrest Induction

Caption: Thiophene-pyrazole hybrids exert anticancer effects by inhibiting key signaling pathways and inducing cell death.

IV. Conclusion and Future Directions

Thiophene-pyrazole hybrids represent a versatile and promising class of molecules with a diverse range of therapeutic applications. Their ability to interact with multiple key biological targets in inflammation, infectious diseases, and cancer underscores their potential for the development of novel and effective therapies. The modular nature of their synthesis allows for extensive structural modifications, providing a rich platform for lead optimization and the fine-tuning of their pharmacological profiles.

Future research in this area should focus on several key aspects:

  • Elucidation of Novel Targets: While significant progress has been made in identifying the molecular targets of thiophene-pyrazole hybrids, further investigation is needed to uncover novel mechanisms of action, particularly for their broad-spectrum antimicrobial activities.

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial for understanding how specific structural modifications influence the potency, selectivity, and pharmacokinetic properties of these compounds.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds identified in vitro must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

  • Development of Drug Delivery Systems: The formulation of thiophene-pyrazole hybrids into advanced drug delivery systems could enhance their bioavailability, target specificity, and therapeutic index.

V. References

  • Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. [Link]

  • New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. [Link]

  • New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • synthesis and biological screening of some new thiophene and pyrazole containing styrylchromones. [Link]

  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. [Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. [Link]

  • Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. [Link]

  • Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. [Link]

  • Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. [Link]

  • Design and environmentally benign synthesis of novel thiophene appended pyrazole analogues as anti-inflammatory and radical scavenging agents: Crystallographic, in silico modeling, docking and SAR characterization. [Link]

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Foundational

Exploring the Chemical Space of 5-Aminopyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Scaffold of 5-Aminopyrazole The 5-aminopyrazole moiety has emerged as a "privileged scaffold" in medicinal chemistry, a core st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 5-Aminopyrazole

The 5-aminopyrazole moiety has emerged as a "privileged scaffold" in medicinal chemistry, a core structure that is recurrent in a multitude of biologically active compounds.[1][2] Its versatility stems from its unique electronic properties and the presence of multiple reactive sites, allowing for the facile generation of diverse chemical libraries.[2] Derivatives of 5-aminopyrazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties, making them a focal point in modern drug discovery and development.[3][4] This guide provides a comprehensive exploration of the chemical space of 5-aminopyrazole derivatives, from fundamental synthetic strategies to their applications in targeting key biological pathways.

Core Synthetic Strategies: Building the 5-Aminopyrazole Framework

The construction of the 5-aminopyrazole ring system is primarily achieved through the cyclocondensation of a hydrazine source with a three-carbon synthon, typically a β-dicarbonyl compound or its synthetic equivalent. The choice of starting materials and reaction conditions dictates the substitution pattern of the final product, offering a high degree of control over the molecular architecture.

From β-Ketonitriles and Hydrazines: A Classic and Versatile Approach

One of the most common and robust methods for synthesizing 5-aminopyrazoles involves the reaction of β-ketonitriles with hydrazines.[5][6] This reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon.[6]

Experimental Protocol: Synthesis of a 5-Amino-1,3-disubstituted Pyrazole

Materials:

  • Substituted β-ketonitrile (1.0 eq)

  • Substituted hydrazine hydrochloride (1.1 eq)

  • Ethanol

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve the β-ketonitrile in ethanol in a round-bottom flask.

  • Add the substituted hydrazine hydrochloride to the solution. If the hydrazine salt is used, a non-nucleophilic base like triethylamine can be added to liberate the free hydrazine.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration.

  • If the product remains dissolved, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a polar protic solvent that effectively dissolves the reactants and facilitates the reaction without interfering with the nucleophilic attack.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for both the initial condensation and the subsequent cyclization step.

  • Use of Hydrazine Salt: Hydrazine salts are often more stable and easier to handle than free hydrazines. A base is required to neutralize the salt and generate the reactive free hydrazine in situ.

Diagram of the Synthetic Workflow:

G cluster_workflow Synthesis of 5-Aminopyrazole from β-Ketonitrile Reactants β-Ketonitrile + Hydrazine Solvent Ethanol Reactants->Solvent Dissolve Reaction Reflux (4-8h) Solvent->Reaction Workup Cooling & Precipitation/ Concentration Reaction->Workup Reaction Completion Purification Filtration/ Column Chromatography Workup->Purification Product 5-Aminopyrazole Derivative Purification->Product

Caption: General workflow for the synthesis of 5-aminopyrazole derivatives.

Multi-component Reactions: A Strategy for Diversity

Multi-component reactions (MCRs) have gained significant traction for the synthesis of complex molecules in a single step, offering advantages in terms of efficiency and atom economy. The synthesis of highly substituted 5-aminopyrazole-4-carbonitriles can be achieved through a one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine.[1][4]

Experimental Protocol: Three-Component Synthesis of 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitrile

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Ethanol/Water (1:1 mixture)

  • Catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g)[1]

Procedure:

  • In a reaction vessel, combine the aromatic aldehyde, malononitrile, and phenylhydrazine.

  • Add the ethanol/water solvent mixture and the catalyst.

  • Stir the mixture at 55°C for the appropriate time (typically 15-30 minutes), monitoring by TLC.[1]

  • After completion, cool the reaction to room temperature.

  • Isolate the catalyst by centrifugation.

  • Evaporate the solvent from the supernatant.

  • Recrystallize the crude product from ethanol to obtain the pure 5-aminopyrazole derivative.[1]

Causality Behind Experimental Choices:

  • Catalyst: The use of a heterogeneous catalyst facilitates the reaction and allows for easy separation and recycling.[1]

  • Solvent System: A mixture of water and ethanol provides a "green" and effective medium for the reaction.[1]

  • Mild Temperature: The reaction proceeds efficiently at a relatively low temperature, which is energetically favorable.[1]

Characterization and Spectroscopic Analysis

The structural elucidation of newly synthesized 5-aminopyrazole derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of 5-aminopyrazole derivatives.

Proton/Carbon Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
NH₂ (amino) 4.5 - 7.0 (broad singlet)-Chemical shift is concentration and solvent dependent; often exchanges with D₂O.
NH (pyrazole) 8.0 - 12.0 (broad singlet)-Only present in N-unsubstituted pyrazoles; exchangeable with D₂O.
CH (pyrazole) 7.5 - 8.5 (singlet)135 - 155The chemical shift is influenced by the substituents on the ring.
Aromatic CH 6.5 - 8.0 (multiplets)110 - 140Dependent on the substitution pattern of the aryl rings.
CN (nitrile) -115 - 120A characteristic signal in the ¹³C NMR spectrum.
C₃/C₅ (pyrazole) -140 - 160The chemical shifts are influenced by the nature of the substituents.
C₄ (pyrazole) -90 - 110Typically appears at a higher field compared to C₃ and C₅.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 5-Aminopyrazole Derivatives. [7][8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity. The fragmentation of the pyrazole ring often involves the cleavage of the N-N bond and the loss of small molecules like HCN or N₂.[11][12] The specific fragmentation pattern is highly dependent on the substituents present on the pyrazole core.

Applications in Drug Discovery: Targeting Key Biological Pathways

The chemical tractability and diverse biological activities of 5-aminopyrazole derivatives have made them attractive candidates for drug discovery programs, particularly in oncology and inflammatory diseases.

Kinase Inhibition: A Prominent Mechanism of Action

A significant number of 5-aminopyrazole derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[13][14]

p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[15] Overactivation of this pathway is implicated in various inflammatory diseases. Several 5-aminopyrazole-based compounds have been identified as potent and selective inhibitors of p38α MAP kinase.[15]

G cluster_pathway p38 MAPK Signaling Pathway Inhibition Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Activates MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Phosphorylates Inflammation Inflammatory Response (TNF-α, IL-1β production) TranscriptionFactors->Inflammation Induces Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->p38 Inhibits

Caption: Inhibition of the p38 MAPK pathway by 5-aminopyrazole derivatives.

Structure-Activity Relationship (SAR) of Kinase Inhibitors: The development of potent and selective kinase inhibitors often involves a detailed understanding of the structure-activity relationship. For 5-aminopyrazole-based inhibitors, key structural features that influence activity include:

  • The N1-substituent: Bulky and hydrophobic groups at this position can enhance binding to the kinase active site.[16]

  • The C3-substituent: Aromatic or heteroaromatic rings at this position can form crucial interactions with the hinge region of the kinase.

  • The 5-amino group: This group often acts as a key hydrogen bond donor, anchoring the inhibitor in the ATP-binding pocket.[17]

Compound Kinase Target IC₅₀ (nM) Key Structural Features
SR-3576 JNK37Aminopyrazole core with N-linked phenyl structures.[16]
Compound 22 derivative CDK2247Cyclobutyl group on the pyrazole ring and a biphenyl moiety.[13]
Compound 65 B-RAF0.04Vicinal diarylpyrazole with a hydroxylated cycloalkyl group at N1.[13]

Table 2: Examples of 5-Aminopyrazole-based Kinase Inhibitors and their Activities.

Anticancer Activity: A Multifaceted Approach

Beyond kinase inhibition, 5-aminopyrazole derivatives, particularly fused systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, exhibit potent anticancer activity through various mechanisms.[3][18][19]

Mechanisms of Anticancer Action:

  • Induction of Apoptosis: Many pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce programmed cell death in cancer cells by generating reactive oxygen species (ROS).[20]

  • Cell Cycle Arrest: Certain derivatives can arrest the cell cycle at different phases, such as the G2/M phase, thereby inhibiting cancer cell proliferation.[18]

  • Anti-angiogenesis: Some compounds inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis, by targeting receptors like VEGFR-2.[8]

  • Tubulin Polymerization Inhibition: Several pyrazolo[3,4-b]pyridine analogues act as tubulin polymerization inhibitors, disrupting the microtubule network and leading to mitotic arrest and cell death.[3]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

Procedure:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 5-aminopyrazole derivatives and a vehicle control. Incubate for a further 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_mtt MTT Assay Workflow Seed Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with 5-Aminopyrazole Derivatives Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: Step-by-step workflow of the MTT assay for evaluating anticancer activity.

Conclusion and Future Perspectives

The 5-aminopyrazole scaffold continues to be a rich source of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an ideal starting point for the development of targeted therapies. Future research in this area will likely focus on:

  • The development of more efficient and greener synthetic methodologies, including flow chemistry and biocatalysis.

  • The exploration of novel biological targets for 5-aminopyrazole derivatives through high-throughput screening and chemoproteomics.

  • The use of computational modeling and artificial intelligence to design next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • The investigation of combination therapies, where 5-aminopyrazole-based drugs are used in conjunction with other anticancer or anti-inflammatory agents to achieve synergistic effects.

The continued exploration of the vast chemical space of 5-aminopyrazole derivatives holds immense promise for addressing unmet medical needs and advancing the field of drug discovery.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

  • 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells. European Journal of Medicinal Chemistry. [Link]

  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Molbank. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry. [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Semantic Scholar. [Link]

  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry. [Link]

  • Mass spectral fragmentation pattern of 5-methyl-4-[(phenylamino)methylene]-2,4-dihydro-3h-pyrazol-3-one and its 2-methyl and 2-phenyl derivatives. Semantic Scholar. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). ResearchGate. [Link]

  • Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. Arkivoc. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Pharmaceuticals. [Link]

  • Mass fragmentation pattern of compound 4l. ResearchGate. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. [Link]

  • A Sustainable Protocol for the Synthesis of 1-H-Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]pyridine Derivatives. Journal of Physical Chemistry & Biophysics. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ChemMedChem. [Link]

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Exploratory

Technical Evaluation Guide: Preliminary Cytotoxicity Profiling of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine

Executive Summary This technical guide outlines the validation architecture for assessing the preliminary cytotoxicity of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine . As a hybrid scaffold combining a pyrazole c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the validation architecture for assessing the preliminary cytotoxicity of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine . As a hybrid scaffold combining a pyrazole core (common in kinase inhibitors) with a thiophene moiety (lipophilic bioisostere), this compound presents specific physicochemical challenges—notably solubility and potential assay interference—that standard protocols often overlook.

This document moves beyond generic screening; it provides a self-validating workflow designed to distinguish true cellular toxicity from assay artifacts, a common pitfall with primary amine-containing heterocycles.

Part 1: Physicochemical Profiling & Preparation

Before biological introduction, the compound’s stability and solubility must be rigorously defined to prevent precipitation-induced false positives.

Structural Considerations
  • Lipophilicity: The (3-methylthiophen-2-yl)methyl group adds significant lipophilicity. While the pyrazole-amine is polar, the overall molecule likely requires organic co-solvents.

  • Reactivity Alert: The primary amine (-NH2) at the 5-position is a nucleophile. In aldehyde-containing media (unstable glutamine), it can form Schiff bases, altering potency.

  • Interference Potential: Primary amines can directly reduce tetrazolium salts (MTT) in the absence of cells, leading to false "viability" signals.

Solubilization Protocol

Objective: Create a stable stock solution without crashing out in aqueous media.

ParameterSpecificationRationale
Primary Solvent DMSO (Dimethyl sulfoxide), anhydrousUniversal solvent for heterocycles; sterile filtered.
Stock Concentration 10 mM or 20 mMHigh enough to allow >1000x dilution to avoid DMSO toxicity.
Storage -20°C, desiccated, darkThiophenes can be photosensitive; amines oxidize over time.
Working Solvent Culture Media (Serum-Free initially)Serum proteins bind lipophilic drugs, altering free concentration.
Max DMSO Final < 0.5% (v/v)Levels >0.5% induce differentiation in cell lines like HepG2.

Part 2: Assay Architecture & Cell Line Selection

The "Dual-Readout" Strategy

Relying on a single endpoint (e.g., MTT) is insufficient for this chemotype. A Multiplexed Approach is required to validate the mechanism of death (Necrosis vs. Apoptosis/Stasis).

  • Metabolic Activity (Primary): Resazurin (Alamar Blue) is preferred over MTT.

    • Why: It is less sensitive to spontaneous reduction by amines than MTT and allows for real-time monitoring (non-lytic).

  • Membrane Integrity (Secondary): LDH Release Assay .

    • Why: It confirms physical cell rupture (necrosis/late apoptosis). If Resazurin decreases but LDH remains low, the compound is cytostatic (halts growth), not cytotoxic.

Cell Line Panel

Select lines that represent different metabolic capabilities.

  • HepG2 (Human Liver Carcinoma): High metabolic activity; expresses P450 enzymes. Critical for thiophenes, which can be metabolically activated to reactive sulfoxides.

  • HEK293 (Human Embryonic Kidney): Standard "normal-like" epithelial model for general toxicity.

  • HUVEC (Endothelial): Optional. Thiophene derivatives often target angiogenesis (VEGFR); this screens for specific vascular toxicity.

Part 3: Experimental Workflow (Visualization)

The following diagram details the logical flow from compound preparation to data acquisition, highlighting critical "Go/No-Go" checkpoints.

CytotoxicityWorkflow cluster_Cells Cellular Phase Start Compound Stock (10mM in DMSO) QC_Check Solubility Check (PBS pH 7.4) Start->QC_Check QC_Check->Start Precipitation (Add Co-solvent) Dilution Serial Dilution (9-point, 1:2 or 1:3) QC_Check->Dilution Clear Solution Seeding Seed Cells (3-5k/well) -> 24h Recovery Dosing Add Compound (Final DMSO <0.5%) Dilution->Dosing Seeding->Dosing Incubation Incubate (24h / 48h / 72h) Dosing->Incubation Readout_A Assay A: Resazurin (Metabolic Health) Incubation->Readout_A Readout_B Assay B: LDH Release (Membrane Rupture) Incubation->Readout_B Analysis Calculate IC50 & SI (Selectivity Index) Readout_A->Analysis Readout_B->Analysis

Figure 1: Multiplexed Cytotoxicity Screening Workflow. Note the parallel readout strategy to distinguish metabolic inhibition from membrane lysis.

Part 4: Detailed Protocol (Resazurin/LDH Multiplex)

Reagents & Setup
  • Assay Plate: 96-well, black-walled (fluorescence) with clear bottom.

  • Positive Control: Triton X-100 (0.1%) for 100% death (LDH max).

  • Negative Control: 0.5% DMSO in media (0% death).

  • Blank: Media only (no cells).

Step-by-Step Methodology

Step 1: Cell Seeding (Day 0)

  • Harvest cells (HepG2/HEK293) at 80% confluency.

  • Seed 5,000 cells/well in 100 µL media.

  • Incubate 24h at 37°C/5% CO2 to allow adhesion. Crucial: Cells must be in log-phase growth.

Step 2: Compound Dosing (Day 1)

  • Prepare a "2X" compound plate in media (2x desired final concentration).

  • Range: 100 µM down to 0.1 µM (plus 0 µM vehicle control).

  • Remove 50 µL media from cell plate (carefully!) or simply add 100 µL of 2X compound to the existing 100 µL (easier, less disturbance).

  • Incubate for 48 hours.

Step 3: Multiplex Readout (Day 3)

  • LDH (Supernatant): Remove 50 µL of supernatant and transfer to a new clear plate. Add LDH reaction mix. Read Absorbance at 490 nm after 30 mins.

  • Resazurin (Cells): To the remaining cells/media, add Resazurin reagent (final conc 10%). Incubate 2-4 hours. Read Fluorescence (Ex 560nm / Em 590nm).

Data Validation (Self-Check)

Before calculating IC50, validate the plate using the Z-Factor :



  • Where

    
     is standard deviation and 
    
    
    
    is mean signal of positive (p) and negative (n) controls.
  • Requirement: Z > 0.5 is required for the assay to be considered statistically robust.

Part 5: Data Interpretation & Mechanism[1]

Calculating the Selectivity Index (SI)

The SI determines if the compound is a general toxin or a potential therapeutic.



  • SI < 1: The compound is more toxic to normal cells (High Risk).

  • SI > 10: Promising therapeutic window.[1]

Mechanistic Insight (Graphviz)

Understanding how the pyrazole-thiophene scaffold works helps interpret the data. These compounds often act as ATP-competitive kinase inhibitors.

Mechanism Compound 1-[(3-methylthiophen...] Compound Target Kinase Pocket (ATP Binding Site) Compound->Target Binds Pathway Signaling Cascade (e.g., MAPK/PI3K) Target->Pathway Inhibits Effect_A Cell Cycle Arrest (Cytostatic) Pathway->Effect_A Moderate Dose Effect_B Apoptosis (Cytotoxic) Pathway->Effect_B High Dose

Figure 2: Hypothetical Mechanism of Action. The pyrazole amine motif typically mimics the adenine ring of ATP, inhibiting kinase signaling, leading to arrest or apoptosis.

Part 6: References

  • ISO 10993-5:2009 . Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[2][3][4]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Putri, J. F., et al. (2022).[5][6] Identification of a Unique Cytotoxic Thieno[2,3-c]pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Biology (Basel), 11(6), 930.

  • Bernas, T., & Dobrucki, J. (2002). Mitochondrial and nonmitochondrial reduction of MTT: Interaction of MTT with TMRE, JC-1, and NAO mitochondrial fluorescent probes. Cytometry, 47(4), 236-242. (Context on dye interference).

Sources

Protocols & Analytical Methods

Method

Application Note: Kinase Inhibition Profiling of the Privileged Scaffold 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine

Executive Summary & Scientific Rationale The compound 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine represents a "privileged scaffold" in kinase drug discovery. Its core structure—an aminopyrazole moiety linked to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The compound 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine represents a "privileged scaffold" in kinase drug discovery. Its core structure—an aminopyrazole moiety linked to a lipophilic thiophene tail—is designed to mimic the adenine ring of ATP, allowing it to form critical hydrogen bonds with the kinase "hinge" region (Glu/Leu backbone residues).

Unlike nanomolar drugs (e.g., Imatinib), this molecule often behaves as a fragment or a low-affinity lead (


 in the 

M range). Therefore, standard screening protocols must be adapted to handle higher compound concentrations while mitigating false positives caused by aggregation or fluorescence interference.

This guide details the validation of this scaffold against JNK3 (c-Jun N-terminal kinase 3) , a key target in neurodegeneration, using a bioluminescent ADP-detection platform (ADP-Glo™). This method is chosen over fluorescence-based assays (TR-FRET) to avoid interference from the thiophene ring's potential autofluorescence at high concentrations.

Compound Profile & Preparation[1][2][3][4][5]

PropertySpecificationNotes
Compound Name 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amineCore Scaffold for JNK/MAPK inhibitors
Molecular Formula

Molecular Weight ~193.27 g/mol Ideal for Fragment-Based Screening (Rule of 3)
Solubility Soluble in DMSO (>100 mM)Critical: Avoid freeze-thaw cycles.
Storage -20°C (Desiccated)Hygroscopic amine; keep dry.
Preparation Protocol:
  • Stock Solution (100 mM): Weigh solid powder and dissolve in 100% anhydrous DMSO. Vortex for 1 minute to ensure complete solubilization.

  • Working Stock (100x): Dilute the 100 mM stock to 10 mM in DMSO. This will be the top concentration for the dilution series.

    • Why? Kinase assays tolerate max 1% DMSO. A 100x stock ensures the final DMSO concentration is exactly 1%.

Assay Principle: ADP-Glo™ Kinase Assay

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is a two-step coupled assay:

  • Kinase Reaction: Kinase transfers

    
    -phosphate from ATP to the substrate, generating ADP.
    
  • ADP Detection:

    • Reagent 1 (ADP-Glo): Terminates the kinase reaction and depletes remaining ATP.

    • Reagent 2 (Detection): Converts generated ADP back to ATP, which is then used by Luciferase to generate light.

Signal: Luminescence (RLU) is directly proportional to kinase activity. Inhibition: Decreased RLU indicates the compound has competed with ATP or the substrate.

Mechanism of Action Visualization

Kinase_Mechanism cluster_0 Competition Event ATP ATP Kinase_Active Kinase (Active Site) ATP->Kinase_Active Binds Hinge Compound Inhibitor (Aminopyrazole) Compound->Kinase_Active Competes (H-Bonds) ADP ADP (Product) Kinase_Active->ADP Catalysis Substrate Substrate (c-Jun) Substrate->Kinase_Active Phosphorylation Light Luminescence (Signal) ADP->Light ADP-Glo Detection System

Caption: The aminopyrazole scaffold competes with ATP for the kinase hinge region, preventing substrate phosphorylation and reducing the luminescent signal.

Experimental Protocol

Materials Required
  • Kinase: Recombinant Human JNK3 (active).

  • Substrate: p38/JNK substrate peptide (e.g., ATF2 derived).

  • ATP: Ultra-pure (10 mM stock).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Plate: 384-well solid white low-volume plate (Corning #4513).

Step-by-Step Workflow
Phase 1: Compound Dilution (Serial)
  • Prepare a 10 mM starting concentration of the compound in 100% DMSO.

  • Perform a 3-fold serial dilution in DMSO (10 points).

    • Point 1: 10 mM

    • Point 2: 3.33 mM

    • ... Point 10: ~0.5

      
      M
      
  • Transfer 50 nL of each dilution into the 384-well plate using an acoustic dispenser (Echo) or pin tool.

    • Final Assay Conc: Top concentration will be 100

      
      M  (since 50 nL in 5 
      
      
      
      L reaction = 1:100 dilution).
Phase 2: Kinase Reaction (5

L Volume)
  • Enzyme Mix: Dilute JNK3 kinase to 2 ng/

    
    L  in Assay Buffer.
    
  • Dispense Enzyme: Add 2.5

    
    L of Enzyme Mix to the wells containing compound.
    
    • Incubation: Spin down and incubate for 10 minutes at RT. This allows the inhibitor to bind the active site before ATP competition begins.

  • Substrate/ATP Mix: Dilute peptide substrate to 20

    
    M and ATP to 10 
    
    
    
    M (
    
    
    apparent) in Assay Buffer.
  • Start Reaction: Add 2.5

    
    L of Substrate/ATP Mix to the wells.
    
  • Incubation: Seal plate and incubate for 60 minutes at Room Temperature (22-25°C).

Phase 3: Detection (ADP-Glo)
  • Stop Reaction: Add 5

    
    L of ADP-Glo Reagent .
    
    • Incibrate: 40 minutes at RT. (Depletes unconsumed ATP).

  • Detect: Add 10

    
    L of Kinase Detection Reagent .
    
    • Incubate: 30 minutes at RT. (Converts ADP

      
       ATP 
      
      
      
      Light).
  • Read: Measure Luminescence (0.5 - 1.0 second integration time) on a multimode plate reader (e.g., EnVision, PHERAstar).

Assay Workflow Diagram

Assay_Workflow Start Start: 100% DMSO Stock (10 mM) Dilution 3-Fold Serial Dilution (10 points) Start->Dilution Dispense Dispense 50 nL to Plate (Final Top Conc: 100 µM) Dilution->Dispense Add_Enz Add 2.5 µL JNK3 Kinase Incubate 10 min (Pre-binding) Dispense->Add_Enz Add_ATP Add 2.5 µL ATP/Substrate Mix Incubate 60 min (Reaction) Add_Enz->Add_ATP Stop Add 5 µL ADP-Glo Reagent (Deplete ATP) Add_ATP->Stop Detect Add 10 µL Detection Reagent (ADP -> Light) Stop->Detect Read Read Luminescence (EnVision/PHERAstar) Detect->Read

Caption: Step-by-step liquid handling workflow for the ADP-Glo kinase inhibition assay.

Data Analysis & Validation

Calculations
  • Percent Inhibition:

    
    
    
  • IC50 Fitting: Fit the data to a sigmoidal dose-response equation (variable slope) using GraphPad Prism or XLfit.

    
    
    
Interpretation for Fragments
  • Weak Potency: As a fragment, the IC50 of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine is expected to be in the 1

    
    M – 50 
    
    
    
    M
    range.
  • Hill Slope: Monitor the Hill Slope. A slope

    
     suggests compound aggregation or non-specific inhibition (common with thiophenes at high concentrations). A slope near 
    
    
    
    confirms 1:1 binding stoichiometry.
  • Z-Factor: Ensure the assay plate Z' factor is

    
    .
    
    
    
    
    (Where p = Positive control/Max signal, n = Negative control/No enzyme)

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (No Enzyme Control) ATP depletion incompleteExtend ADP-Glo Reagent incubation to 60 mins. Ensure ATP stock is not degraded (high ADP background).
Low Signal Window Inactive KinaseVerify JNK3 specific activity. Ensure fresh DTT is added to the buffer (kinases oxidize easily).
Bell-Shaped Curve (Hook Effect) Solubility LimitThe thiophene moiety is lipophilic. If precipitation occurs at >50

M, censor high-concentration points.
Shift in IC50 ATP CompetitionThis scaffold is ATP-competitive.[1] If you increase ATP concentration, the IC50 will increase. Keep ATP at

(10

M) for consistent results.

References

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinases: 'magic bullets'. Biochemical Journal, 414(3), 323-324. Link

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry, 47(27), 6658–6661. (Describes the aminothiazole/pyrazole scaffold utility). Link

  • Shin, D., et al. (2020). Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors.[2] ACS Medicinal Chemistry Letters, 11(12), 2497–2504. Link

Sources

Application

Application Note: Quantitative Analysis of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine using Validated HPLC-UV and LC-MS/MS Methods

Abstract This application note presents robust and validated analytical methods for the quantification of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine, a novel heterocyclic compound with potential applications in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and validated analytical methods for the quantification of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine, a novel heterocyclic compound with potential applications in pharmaceutical development. A primary reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is detailed for routine quantification and quality control purposes. Additionally, a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is described for applications requiring lower detection limits, such as in bioanalysis. The development, optimization, and validation of these methods are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction

1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine is a heterocyclic compound incorporating both pyrazole and thiophene moieties. Such compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[3][4] Accurate and reliable quantification of this molecule is crucial throughout the drug development lifecycle, from process optimization in chemical synthesis to quality control of the final product and pharmacokinetic studies.[5][6]

High-performance liquid chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for its precision in separating and quantifying compounds.[5] For routine analysis, HPLC coupled with a UV detector offers a balance of performance, cost-effectiveness, and robustness. For applications demanding higher sensitivity and selectivity, such as the analysis of metabolites in biological matrices, liquid chromatography-mass spectrometry (LC-MS) is the premier analytical tool.[6][7][8][9][10] This note provides detailed protocols for both HPLC-UV and LC-MS/MS, designed to be readily implemented by researchers and analytical scientists.

Physicochemical Properties and Analytical Considerations

A foundational understanding of the analyte's physicochemical properties is paramount for rational method development. 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine contains a basic pyrazol-5-amine group and a lipophilic methyl-thiophene group.[11][12]

  • Polarity : The combination of polar (amine) and non-polar (methyl-thiophene) functionalities suggests that reversed-phase chromatography would be an effective separation mode.[7] The primary retention mechanism in reversed-phase LC is the hydrophobic interaction between the analyte and the C18 stationary phase.[7]

  • UV Absorbance : The presence of conjugated systems in both the pyrazole and thiophene rings indicates that the molecule will exhibit significant UV absorbance, making UV detection a viable quantification strategy.[13][14][15][16]

  • Ionization : The amine group on the pyrazole ring is readily protonated, making the molecule suitable for positive mode electrospray ionization (ESI) in LC-MS analysis.

Primary Method: Reversed-Phase HPLC with UV Detection

This method is designed for the accurate quantification of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine in bulk material or simple formulations.

Method Development and Rationale

The goal was to achieve a symmetric peak shape, adequate retention, and separation from potential impurities within a reasonable runtime.

  • Column Selection : A C18 column was chosen due to the compound's moderate polarity, providing a strong hydrophobic interaction for retention.[7]

  • Mobile Phase : A mixture of acetonitrile and a slightly acidic buffer was selected. Acetonitrile is a common organic modifier.[17] The acidic buffer (e.g., 0.1% formic acid in water) serves a critical purpose: to maintain the amine group in a consistent, protonated state. This prevents peak tailing that can occur if the analyte interacts with the column in multiple ionization states.[18]

  • Detection Wavelength : A UV scan of a standard solution was performed to identify the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity for quantification.

Detailed Protocol: HPLC-UV Quantification

Equipment and Reagents:

  • HPLC system with a UV/Vis detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine reference standard

Procedure:

  • Mobile Phase Preparation : Prepare a 0.1% (v/v) formic acid solution in water (Mobile Phase A) and use acetonitrile as Mobile Phase B. Degas both solvents before use.

  • Standard Stock Solution (1 mg/mL) : Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Calibration Standards : Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation : Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.[17][19] Filter the sample through a 0.22 µm syringe filter to remove particulates that could block the column frit.[20]

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 60% Acetonitrile, 40% (0.1% Formic Acid in Water)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at λmax (e.g., 254 nm, to be determined experimentally)
Run Time 10 minutes

Data Analysis:

  • Inject the calibration standards and the sample(s).

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

High-Sensitivity Method: LC-MS/MS Quantification

For applications requiring trace-level quantification, LC-MS/MS provides superior sensitivity and selectivity.[10] This method is ideal for bioanalysis or impurity profiling.

Method Development Rationale
  • Ionization and Detection : Electrospray ionization in positive mode (ESI+) was selected to protonate the basic amine group, forming the precursor ion [M+H]+. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode was used for its high selectivity and sensitivity.[10] In MRM, the precursor ion is selected, fragmented, and a specific product ion is monitored, minimizing matrix interference.

  • Chromatography : A faster gradient elution is used to reduce run time while still providing adequate separation for mass spectrometric detection.

Detailed Protocol: LC-MS/MS Quantification

Equipment and Reagents:

  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source

  • Reagents and column as listed in the HPLC-UV section.

Procedure:

  • Standard and Sample Preparation : Prepare standards and samples as described in the HPLC-UV protocol, but at much lower concentrations (e.g., in the ng/mL range).

  • MS Optimization : Infuse a standard solution directly into the mass spectrometer to determine the mass of the precursor ion [M+H]+ and to optimize fragmentation conditions to identify a stable and abundant product ion for MRM.

LC-MS/MS Conditions:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Monitoring MRM (Precursor Ion → Product Ion)

Visualization of the Analytical Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation prep_start Weigh Compound dissolve Dissolve in Solvent prep_start->dissolve dilute Serial Dilution dissolve->dilute filter Filter (0.22 µm) dilute->filter hplc HPLC-UV Analysis filter->hplc lcms LC-MS/MS Analysis filter->lcms integrate Peak Integration hplc->integrate lcms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify validate Method Validation (ICH Q2) quantify->validate G cluster_lc LC System cluster_ms Tandem Mass Spectrometer lc_column Analyte + Matrix (Separated by HPLC) q1 Quadrupole 1 (Q1) Selects Precursor Ion [M+H]+ lc_column->q1 Ionization (ESI+) q2 Quadrupole 2 (q2) Collision Cell (Fragmentation) q1->q2 Precursor Ion q3 Quadrupole 3 (Q3) Selects Product Ion q2->q3 Fragment Ions detector Detector q3->detector Specific Product Ion

Caption: Principle of Multiple Reaction Monitoring (MRM) for selective quantification.

Field-Proven Insights & Troubleshooting

  • Peak Tailing : If peak tailing is observed for the analyte, especially in the HPLC-UV method, ensure the mobile phase pH is sufficiently acidic (at least 1.5-2 pH units away from the analyte's pKa) to ensure complete protonation. [21]Tailing affecting all peaks may indicate a column void or a blocked frit, which may require column reversal and flushing or replacement. [22]* Sample Solvent : Whenever possible, dissolve and inject samples in the initial mobile phase composition. [21]Injecting in a much stronger solvent (e.g., 100% acetonitrile) can distort the peak shape of early eluting compounds. [21]* Matrix Effects (LC-MS/MS) : In bioanalysis, co-eluting matrix components can suppress or enhance the ionization of the analyte. It is crucial to evaluate matrix effects during method validation, often by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.

Conclusion

The HPLC-UV and LC-MS/MS methods presented here provide a comprehensive analytical toolkit for the quantification of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine. The HPLC-UV method is well-suited for routine quality control and assays where concentration levels are in the µg/mL range. The LC-MS/MS method offers the high sensitivity and selectivity required for trace-level analysis in complex matrices. Proper validation of these methods in accordance with ICH guidelines will ensure the generation of accurate, reliable, and reproducible data critical for advancing drug development programs.

References

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview | LCGC International - Chromatography Online. (2021-06-01). Available from: [Link]

  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. (2024-01-17). Available from: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH. Available from: [Link]

  • Application of LCMS in small-molecule drug development. (2016-08-24). Available from: [Link]

  • LC-MS Analysis of Pharmaceutical Drugs - News-Medical. (2019-02-05). Available from: [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (2020-04-09). Available from: [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024-03-06). Available from: [Link]

  • How to Prepare a Sample for HPLC Analysis | Greyhound Chromatography. (2023-04-27). Available from: [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025-12-01). Available from: [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques - Drawell. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available from: [Link]

  • The Ultraviolet Spectra of the Thiophene Derivatives. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). Available from: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]

  • Ultraviolet absorption spectra in the thiophene series halogen and nitro derivatives | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012-07-01). Available from: [Link]

  • HPLC Sample Preparation - Organomation. Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Available from: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC - NIH. (2020-05-26). Available from: [Link]

  • Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives - RSC Publishing. Available from: [Link]

  • Sample Preparation – HPLC - Polymer Chemistry Characterization Lab. Available from: [Link]

  • Analytical Methods - RSC Publishing. Available from: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (2024-11-22). Available from: [Link]

  • High-Quality 1-Methyl-1H-Pyrazol-5-Amine (CAS: 1192-21-8) - Premier Supplier. Available from: [Link]

  • HPTLC method development and validation: Strategy to minimize methodological failures - Journal of Food and Drug Analysis. Available from: [Link]

  • Sample Pretreatment for HPLC. Available from: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2024-10-31). Available from: [Link]

  • Journal Highlight: Effect of thiophene rings on UV/visible spectra and non-linear optical (NLO) properties of triphenylamine based dyes: a quantum chemical perspective - 2015 - Wiley Analytical Science. (2015-06-08). Available from: [Link]

  • Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites - ResearchGate. Available from: [Link]

  • Chemical Properties of 1H-Pyrazole (CAS 288-13-1) - Cheméo. Available from: [Link]

  • Abnormal Peak Shapes - Shimadzu. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • 3,4-diphenyl-1H-pyrazol-5-amine | C15H13N3 | CID 737137 - PubChem. Available from: [Link]

  • FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide - Prime Scholars. (2017-01-09). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • Sedaxane - Wikipedia. Available from: [Link]

  • ICH Q2 Validation of Analytical Procedures - YouTube. (2024-10-31). Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine

Welcome to the technical support center for the synthesis of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. We will provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and logical synthetic approach involves two key stages:

  • Formation of (3-methylthiophen-2-yl)methylhydrazine: This intermediate is typically prepared from the corresponding (3-methylthiophen-2-yl)methanamine.

  • Cyclocondensation Reaction: The substituted hydrazine is then reacted with a suitable three-carbon synthon, most commonly a β-ketonitrile, to form the desired 5-aminopyrazole ring. This is a variation of the well-established Knorr pyrazole synthesis.[1][2][3]

This guide will address potential issues in both stages of this synthesis and provide practical, field-proven solutions.

Proposed Synthetic Pathway

Synthetic_Pathway A (3-methylthiophen-2-yl)methanamine C (3-methylthiophen-2-yl)methylhydrazine A:e->C:w Step 1: Hydrazine Formation B Reagent for Hydrazine Formation (e.g., Hydroxylamine-O-sulfonic acid) B->C:n E 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine (Target Molecule) C:e->E:w Step 2: Cyclocondensation D β-Ketonitrile (e.g., 3-oxopropanenitrile) D->E:s

Caption: Proposed two-step synthesis of the target molecule.

Troubleshooting Guide: Step-by-Step Problem Solving

This section is organized in a question-and-answer format to directly address specific issues you may encounter during the synthesis.

Step 1: Formation of (3-methylthiophen-2-yl)methylhydrazine

Question 1: My yield of (3-methylthiophen-2-yl)methylhydrazine is low. What are the likely causes?

Answer: Low yields in the formation of the substituted hydrazine intermediate can stem from several factors. Here's a systematic approach to troubleshooting:

  • Purity of Starting Material: The purity of (3-methylthiophen-2-yl)methanamine is critical. Impurities can lead to side reactions. It is advisable to verify the purity of the starting amine by NMR or GC-MS before use.

  • Choice of Aminating Agent: The choice of reagent for converting the primary amine to a hydrazine is crucial. While several methods exist, using a milder reagent like hydroxylamine-O-sulfonic acid can be effective. Harsher methods may lead to degradation of the thiophene ring.

  • Reaction Temperature: The reaction should be performed at a controlled, low temperature, typically between 0-5 °C, especially during the addition of reagents. Thiophene derivatives can be sensitive to high temperatures, leading to decomposition.

  • pH Control: Maintaining the correct pH is essential. The reaction is often carried out under basic conditions to deprotonate the amine, but a highly basic environment can promote side reactions. Careful addition of a base like sodium hydroxide, while monitoring the pH, is recommended.

  • Work-up and Isolation: The substituted hydrazine may be water-soluble, leading to losses during aqueous work-up. Minimize the volume of water used for extraction and consider back-extraction of the aqueous layer with a suitable organic solvent.

Experimental Protocol: Optimized Hydrazine Formation

  • Dissolve (3-methylthiophen-2-yl)methanamine (1.0 eq) in a suitable solvent such as dichloromethane or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydroxylamine-O-sulfonic acid (1.1 eq) in water, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Carefully basify the reaction mixture with a cold solution of sodium hydroxide to pH 10-12.

  • Extract the product with dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40 °C).

ParameterRecommended ConditionRationale
Temperature 0-5 °C (addition), RT (reaction)Minimizes degradation of the thiophene ring.
pH 10-12 (work-up)Ensures the hydrazine is in its free base form for extraction.
Solvent Dichloromethane or THFGood solubility for the starting amine and product.
Step 2: Cyclocondensation to form 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine

Question 2: The final cyclocondensation reaction has a low yield. What are the common pitfalls?

Answer: The cyclocondensation of the substituted hydrazine with a β-ketonitrile is the core of the pyrazole synthesis. Low yields at this stage are a common issue and can be attributed to the following:

  • Purity of the Hydrazine Intermediate: Any impurities from the previous step can interfere with the cyclization. It is highly recommended to use the purified hydrazine for this step.

  • Quality of the β-Ketonitrile: The β-ketonitrile is prone to self-condensation and polymerization, especially in the presence of base. Use freshly distilled or high-purity reagent.

  • Reaction Conditions:

    • Temperature: The optimal temperature for this reaction can vary. It is advisable to start at room temperature and gradually increase the temperature if the reaction is sluggish. Temperatures that are too high can lead to decomposition of the product and starting materials.[4]

    • Solvent: Ethanol or isopropanol are commonly used solvents for this reaction. The choice of solvent can influence the reaction rate and solubility of intermediates.

    • Catalyst: The reaction is often catalyzed by a weak acid, such as acetic acid. The acid protonates the carbonyl group of the β-ketonitrile, making it more electrophilic.[2]

  • Formation of Regioisomers: While the reaction with a β-ketonitrile is expected to yield the 5-amino pyrazole, the formation of the 3-amino isomer is a possibility, although generally less favored. Careful analysis of the crude product by NMR is necessary to confirm the regioselectivity.

  • Side Reactions: The primary amine of the hydrazine can react with the ketone of the β-ketonitrile to form a hydrazone intermediate.[1][5] This intermediate then undergoes intramolecular cyclization. Incomplete cyclization will result in a lower yield of the desired pyrazole.

Troubleshooting Workflow for Low Yield in Cyclocondensation

Troubleshooting_Workflow Start Low Yield Observed Check_Hydrazine Verify Purity of (3-methylthiophen-2-yl)methylhydrazine (NMR, LC-MS) Start->Check_Hydrazine Check_Ketonitrile Assess Purity of β-Ketonitrile Check_Hydrazine->Check_Ketonitrile Purity OK Purify_Hydrazine Purify Hydrazine (Distillation or Chromatography) Check_Hydrazine->Purify_Hydrazine Impure Optimize_Conditions Systematically Optimize Reaction Conditions Check_Ketonitrile->Optimize_Conditions Purity OK Use_Fresh_Ketonitrile Use Freshly Distilled or High-Purity Ketonitrile Check_Ketonitrile->Use_Fresh_Ketonitrile Impure Vary_Temp Vary Temperature (e.g., RT, 50 °C, Reflux) Optimize_Conditions->Vary_Temp Vary_Catalyst Vary Acid Catalyst (e.g., Acetic Acid, p-TsOH) Optimize_Conditions->Vary_Catalyst Analyze_Byproducts Analyze Crude Mixture for Byproducts (LC-MS, NMR) Identify_Side_Products Identify Incomplete Cyclization or Isomer Formation Analyze_Byproducts->Identify_Side_Products Vary_Temp->Analyze_Byproducts Vary_Catalyst->Analyze_Byproducts

Caption: A logical workflow for troubleshooting low yield in the cyclocondensation step.

Frequently Asked Questions (FAQs)

Q1: I am observing multiple spots on my TLC plate after the cyclocondensation reaction. What could they be?

A1: Multiple spots on the TLC plate can indicate the presence of unreacted starting materials, the desired product, and potential side products. Common possibilities include:

  • Unreacted (3-methylthiophen-2-yl)methylhydrazine.

  • Unreacted β-ketonitrile.

  • The hydrazone intermediate from the initial condensation that has not yet cyclized.

  • The undesired regioisomer (3-amino pyrazole).

  • Degradation products of the thiophene ring or the pyrazole product.

It is recommended to use LC-MS to identify the mass of each component, which will aid in their identification.

Q2: How can I effectively purify the final product, 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine?

A2: Aminopyrazoles can be challenging to purify due to their polar nature. Column chromatography on silica gel is a common method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. It is important to avoid highly acidic or basic conditions during purification, as this can lead to degradation. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be an effective method for obtaining highly pure material.

Q3: Can I perform this synthesis as a one-pot reaction?

A3: While a one-pot reaction is theoretically possible, it is generally not recommended for this specific synthesis. The conditions required for the formation of the substituted hydrazine may not be compatible with the subsequent cyclocondensation step. A stepwise approach with isolation and purification of the hydrazine intermediate typically leads to a higher overall yield and a cleaner final product.

Q4: My final product is colored. Is this normal?

A4: The pure 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine is expected to be a white to off-white solid. A significant coloration (e.g., yellow or brown) may indicate the presence of impurities or degradation products. This can be due to overheating during the reaction or work-up, or exposure to air and light over extended periods. Proper purification should yield a product with the expected color.

References

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). National Institutes of Health. [Link]

  • Knorr Pyrazole Synthesis advice. (2024). Reddit. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

Sources

Optimization

Technical Support Center: Resolving Regioisomer Formation in Pyrazole Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of pyrazole synthesis. The formation of regioisomers is a persistent challenge, particularly during the classic Knorr synthesis involving unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high regioselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What exactly is regioselectivity in the context of pyrazole synthesis?

A1: Regioselectivity is the preference for forming one constitutional isomer over another when a reaction could otherwise create a mixture.[1][2] In pyrazole synthesis, this issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound (where R² ≠ R³) reacts with a substituted hydrazine (R¹-NH-NH₂). The substituted nitrogen of the hydrazine can attack either of the two distinct carbonyl carbons, leading to two possible regioisomeric pyrazole products. Controlling this selectivity is vital as different isomers often possess vastly different biological activities.[1]

Q2: What are the primary factors that dictate the regiochemical outcome?

A2: The regioselectivity of the Knorr pyrazole synthesis is a delicate balance of several interconnected factors:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is key. Electron-withdrawing groups (e.g., -CF₃) will activate the adjacent carbonyl, making it a more favorable site for nucleophilic attack.[2]

  • Steric Hindrance: Large, bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach of the nucleophile, directing the reaction to the less hindered carbonyl group.[1][2]

  • Reaction Conditions (pH, Solvent, Temperature): These are often the most influential and easily adjustable parameters.

    • pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens. Under acidic conditions, protonation can change the preferred site of initial attack compared to neutral or basic conditions.[1][2]

    • Solvent: The choice of solvent can have a dramatic impact. Standard solvents like ethanol often lead to mixtures, whereas specialized solvents can significantly favor one isomer.[1][3][4]

    • Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the final isomer ratio.[1]

Q3: Are there alternatives to the standard Knorr condensation for better regiocontrol?

A3: Yes, when optimizing the Knorr synthesis proves insufficient, several alternative strategies can provide excellent regioselectivity:

  • Use of 1,3-Dicarbonyl Surrogates: Instead of a 1,3-diketone, using substrates like β-enaminones or α,β-unsaturated ketones can pre-define the reactivity of the electrophilic centers, forcing a highly regioselective cyclization.[1][5]

  • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a diazo compound with an alkyne or alkene.[1][6] It follows a different mechanistic pathway and can offer superb control over the pyrazole substitution pattern.

  • Multicomponent Reactions (MCRs): One-pot MCRs can assemble highly substituted pyrazoles with high regioselectivity, often facilitated by catalysts.[1][7] These methods are highly efficient and offer access to diverse molecular scaffolds.

Troubleshooting Guides & Optimization Protocols

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

This is a frequent outcome when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl reactant are minimal.

The reaction is under thermodynamic control, and the energy difference between the two transition states leading to the respective isomers is negligible. The key is to introduce conditions that favor a kinetically controlled pathway, amplifying the small differences between the two reaction sites.

G start Poor Regioselectivity Observed (e.g., 1:1 Isomer Ratio) solvent Step 1: Solvent Screening (Primary Lever) start->solvent ph Step 2: pH Adjustment (Secondary Lever) solvent->ph If selectivity is still low sub_solvent Protocol 1: Switch to Fluorinated Alcohols (TFE, HFIP) solvent->sub_solvent temp Step 3: Temperature Control ph->temp If improvement is marginal sub_ph Protocol 2: Add Catalytic Acid (e.g., TFA) or Base (e.g., NaOAc) ph->sub_ph alt Step 4: Alternative Synthetic Strategy temp->alt If optimization fails sub_temp Run at RT, 0°C, and Reflux to find optimum temp->sub_temp success Desired Regioisomer Achieved alt->success sub_alt Consider β-enaminone substrates or 1,3-dipolar cycloaddition alt->sub_alt

Caption: Troubleshooting workflow for poor regioselectivity.

Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[3][4][8] They can stabilize one of the key intermediates over the other through hydrogen bonding and specific solvent effects.

  • Materials:

    • Unsymmetrical 1,3-dicarbonyl (1.0 mmol)

    • Substituted hydrazine (1.1 mmol)

    • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3-5 mL)

  • Procedure:

    • In a clean round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound in HFIP.

    • Add the substituted hydrazine dropwise to the solution at room temperature.

    • Stir the reaction and monitor its progress by TLC or LC-MS. Reactions in HFIP are often significantly faster than in conventional solvents.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to isolate the major regioisomer.

    • Analyze the product ratio using ¹H NMR.

Table 1: Effect of Solvent on Regioisomeric Ratio (Example Reaction)

EntrySolventRatio (Isomer A : Isomer B)Reference
1Ethanol (EtOH)-CH₃-CF₃-Phenyl55 : 45[3]
22,2,2-Trifluoroethanol (TFE)-CH₃-CF₃-Phenyl85 : 15[8]
3Hexafluoro-2-propanol (HFIP)-CH₃-CF₃-Phenyl97 : 3[3][8]
Issue 2: The undesired regioisomer is the major product.

This occurs when the inherent electronic and steric factors of your substrates preferentially direct the reaction toward the unwanted isomer under standard conditions.

The initial nucleophilic attack is occurring at the "wrong" carbonyl. To reverse this, you must fundamentally alter the reactivity of either the hydrazine nucleophile or the dicarbonyl electrophile.

The reaction proceeds via initial attack of one of the hydrazine nitrogens on a carbonyl carbon to form a hemiaminal intermediate, which then dehydrates and cyclizes.[9] The regioselectivity is determined at this very first step.

G cluster_0 Unsymmetrical Reactants cluster_1 Two Competing Pathways cluster_2 Regioisomeric Products Hydrazine R1-NH-NH2 attack_C2 Attack at Carbonyl (R2 side) Hydrazine->attack_C2 attack_C3 Attack at Carbonyl (R3 side) Hydrazine->attack_C3 Diketone R2-CO-CH2-CO-R3 Diketone->attack_C2 Diketone->attack_C3 Isomer_A Regioisomer A attack_C2->Isomer_A Cyclization/ Dehydration Isomer_B Regioisomer B attack_C3->Isomer_B Cyclization/ Dehydration

Caption: Competing pathways in pyrazole synthesis.

Adjusting the pH can change which nitrogen atom of the substituted hydrazine is more nucleophilic, thereby redirecting the initial attack.

  • Acidic Conditions (e.g., Acetic Acid solvent, or catalytic TFA):

    • Dissolve the 1,3-dicarbonyl (1.0 mmol) in glacial acetic acid (5 mL).

    • Add the substituted hydrazine (1.1 mmol).

    • Heat the reaction to reflux and monitor by TLC.

    • After completion, cool the mixture and pour it into ice-cold water.

    • Collect the precipitate by filtration or extract with an organic solvent.

    • Purify and analyze the product ratio.

  • Basic Conditions (e.g., NaOAc buffer):

    • Dissolve the reactants in a suitable solvent (e.g., EtOH).

    • Add sodium acetate (1.5 mmol) and heat to reflux.

    • Work up as appropriate and analyze the product ratio. Compare this to the result from the acidic conditions.

Characterization of Regioisomers

Unambiguous identification of the synthesized regioisomers is critical. 2D NMR spectroscopy is the most powerful tool for this purpose.

Protocol 3: Isomer Identification using 2D NMR (NOESY and HMBC)
  • Objective: To definitively assign the structure of each isomer based on through-space and through-bond correlations.

  • Key Experiments:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space. A cross-peak between the N-substituent (e.g., N-CH₃) and a proton on the C5-substituent confirms one isomer, while its absence suggests the other.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. A correlation between the N-substituent protons and the C5 carbon of the pyrazole ring is a definitive marker for one isomer.[10]

Table 2: Diagnostic NMR Correlations for N-Methyl Pyrazole Isomers

IsomerKey NOESY CorrelationKey HMBC Correlation (³J)
1,5-disubstituted N-CH₃ ↔ Protons on R⁵ substituentN-CH₃ (H) ↔ C5 (Carbon)
1,3-disubstituted N-CH₃ ↔ Protons on R³ substituentN-CH₃ (H) ↔ C3 (Carbon)

The specific chemical shifts will depend on the full substitution pattern of the pyrazole.

References

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved February 11, 2026, from [Link]

  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. (2025). BenchChem.
  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved February 11, 2026, from [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]

  • Sabatino, P., Cichella, A., Di Pietro, E., De Vita, D., Eleftheriou, P., Bortolami, M., ... & Scipione, L. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5899. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • El-ziaty, A. K., El-Sawy, E. R., & El-Sayed, R. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). Canadian Journal of Chemistry. Retrieved February 11, 2026.
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Zhang, Z., Li, R.-P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 90(5), 3769–3778. [Link]

  • Belaidi, S., & Villemin, D. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6404. [Link]

  • Katritzky, A. R., Zhang, S., & Lan, X. (1994). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 59(7), 1739–1743. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine in Solution

Welcome to the technical support center for 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. By understanding the underlying chemical principles of its constituent moieties—an aminopyrazole and a methylthiophene—we can anticipate and mitigate potential degradation pathways to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine is changing color (e.g., turning yellow or brown) over a short period. What is the likely cause?

A1: Color change in solutions containing aminopyrazole and thiophene moieties is often indicative of oxidative degradation or the formation of highly conjugated degradation products. The 5-aminopyrazole ring, in particular, can be susceptible to oxidation, potentially leading to the formation of colored azo or imine species.[1][2] Additionally, the thiophene ring, while generally stable, can undergo oxidation under certain conditions, which may contribute to color formation. This process can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ions.

Q2: I'm observing a decrease in the concentration of the parent compound in my stock solution over time, even when stored at 4°C. What could be happening?

A2: A gradual decrease in concentration suggests a slow degradation process. Besides oxidation, hydrolysis is a potential pathway, especially if the solution is not buffered to an optimal pH. The pyrazole ring's stability can be influenced by pH, and the exocyclic amine group can also participate in reactions.[3] It is also crucial to consider the solvent used. Protic solvents may facilitate hydrolytic degradation, while certain solvents might contain impurities that can react with the compound. For long-term storage, consider using anhydrous aprotic solvents and storing under an inert atmosphere (e.g., argon or nitrogen).

Q3: Are there any specific classes of excipients or buffer components I should avoid when formulating this compound?

A3: Yes. Given the primary amine functionality, you should be cautious with excipients containing reactive carbonyl groups, such as reducing sugars (e.g., lactose, glucose). These can lead to the Maillard reaction, forming adducts with the amine and causing degradation and discoloration.[4][5][6] Additionally, be mindful of excipients that may contain reactive impurities like aldehydes or peroxides. When selecting buffers, avoid those that could participate in reactions. For example, phosphate buffers are generally inert, while citrate or acetate buffers could potentially have interactions depending on the conditions. Always use high-purity, analytical-grade reagents.

Q4: Is 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine sensitive to light?

A4: Thiophene and its derivatives are known to be susceptible to photodegradation.[7][8] Exposure to UV or even ambient laboratory light can provide the energy to initiate photochemical reactions, leading to the formation of various degradation products. Therefore, it is a best practice to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common stability issues encountered during experimentation.

Guide 1: Investigating Unexpected Degradation in Solution

If you observe unexpected peaks in your analytical chromatogram (e.g., HPLC) or a rapid loss of the parent compound, follow this troubleshooting workflow.

Step 1: Characterize the Degradation Profile

  • Action: Perform a forced degradation study to systematically investigate the compound's susceptibility to various stressors.[9][10][11][12]

  • Rationale: This will help identify the primary degradation pathways (hydrolysis, oxidation, or photolysis) and provide a basis for targeted mitigation strategies.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, room temperature to 60°CCleavage of the methyl-pyrazole bond or reactions involving the amine.
Base Hydrolysis 0.1 M NaOH, room temperature to 60°CPotential for pyrazole ring opening or reactions at the amine.
Oxidation 3% H₂O₂, room temperatureOxidation of the aminopyrazole, thiophene sulfur, or methyl group.
Photolysis Exposure to UV light (e.g., 254 nm/365 nm) or high-intensity visible lightPhotochemical reactions involving the thiophene ring.
Thermal 60-80°C in a stable bufferAssess intrinsic thermal stability.

Step 2: Analyze the Results

  • Action: Use a stability-indicating analytical method, such as HPLC with UV or mass spectrometry detection, to quantify the parent compound and characterize the degradants.[13][14]

  • Rationale: A good chromatographic method will separate the parent peak from all degradation products, allowing for accurate quantification of stability. Mass spectrometry will aid in the identification of the degradation products, providing clues to the degradation mechanism.

Step 3: Implement Mitigation Strategies

Based on the forced degradation results, apply the following solutions:

  • If degradation is primarily oxidative:

    • De-gas all solvents and buffers.

    • Prepare and store solutions under an inert atmosphere (nitrogen or argon).

    • Consider adding a small amount of an antioxidant (e.g., BHT, ascorbic acid), ensuring it does not interfere with your experiment.

  • If degradation is pH-dependent:

    • Determine the pH of maximum stability by conducting a pH-rate profile study.

    • Buffer all solutions to this optimal pH.

  • If degradation is photolytic:

    • Work in a light-controlled environment.

    • Use amber glassware or foil-wrapped containers for all solutions.

Guide 2: Workflow for Optimizing Solution Stability

The following diagram illustrates a systematic workflow for enhancing the stability of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine in solution.

Stability_Workflow Workflow for Enhancing Solution Stability cluster_prep Preparation cluster_stress Stress Testing cluster_optimize Optimization cluster_validate Validation start Prepare Stock Solution in High-Purity Solvent check_solubility Assess Solubility and Initial Purity (HPLC) start->check_solubility forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Photolytic, Thermal) check_solubility->forced_degradation analyze_degradants Analyze Results (HPLC-MS) Identify Degradation Pathways forced_degradation->analyze_degradants is_oxidative Oxidative Degradation? analyze_degradants->is_oxidative is_ph pH Dependent? is_oxidative->is_ph No add_antioxidant Use Degassed Solvents Store Under Inert Gas Add Antioxidant is_oxidative->add_antioxidant Yes is_photo Photolytic Degradation? is_ph->is_photo No optimize_ph Determine Optimal pH Use Appropriate Buffer is_ph->optimize_ph Yes protect_light Use Amber Vials Work in Low Light is_photo->protect_light Yes final_formulation Prepare Optimized Formulation is_photo->final_formulation No add_antioxidant->is_ph optimize_ph->is_photo protect_light->final_formulation stability_test Conduct Long-Term Stability Test Under Final Conditions final_formulation->stability_test end Stable Solution Protocol Established stability_test->end

Caption: A step-by-step workflow for identifying instability and optimizing solution conditions.

Potential Degradation Pathways

Understanding the potential chemical transformations of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine is key to preventing them. The following diagram outlines the most probable degradation pathways based on the functional groups present.

Degradation_Pathways Potential Degradation Pathways cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway cluster_photolysis Photolytic Pathway Parent 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine Oxidation_Stress [O] (e.g., H₂O₂, O₂) Parent->Oxidation_Stress Hydrolysis_Stress H₂O / H⁺ or OH⁻ Parent->Hydrolysis_Stress Photo_Stress hν (UV/Vis Light) Parent->Photo_Stress Azo_Dimer Azo Dimer Formation Oxidation_Stress->Azo_Dimer Thiophene_Oxide Thiophene-S-Oxide Oxidation_Stress->Thiophene_Oxide Methyl_Oxidation Carboxylic Acid (via Methyl Oxidation) Oxidation_Stress->Methyl_Oxidation Pyrazole_Ring_Opening Pyrazole Ring Cleavage Hydrolysis_Stress->Pyrazole_Ring_Opening Thiophene_Rearrangement Thiophene Ring Rearrangement/Polymerization Photo_Stress->Thiophene_Rearrangement

Sources

Optimization

Addressing poor cell permeability of pyrazole drug candidates

Current Status: Online | Topic: Pyrazole Scaffold Optimization | Ticket ID: PYR-PERM-001 Welcome to the Pyrazole Optimization Hub User Issue: "My pyrazole-based lead shows nanomolar potency but fails in cell-based assays...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Topic: Pyrazole Scaffold Optimization | Ticket ID: PYR-PERM-001

Welcome to the Pyrazole Optimization Hub

User Issue: "My pyrazole-based lead shows nanomolar potency but fails in cell-based assays due to poor permeability (


 cm/s). How do I fix this without killing potency?"

Executive Summary: Pyrazoles are privileged scaffolds in kinase inhibition (e.g., Ruxolitinib, Crizotinib) but frequently suffer from "molecular obesity" and excessive polarity. The unsubstituted pyrazole NH is a strong Hydrogen Bond Donor (HBD) that penalizes passive diffusion. This guide provides a diagnostic workflow to isolate the root cause (solubility vs. permeability vs. efflux) and structural protocols to resolve it.

Module 1: Diagnostic Triage (The "Why")

Before modifying the chemistry, you must validate the failure mode. Low intracellular concentration is often misdiagnosed as poor permeability when it is actually a solubility or efflux issue.

Step 1: The Differential Diagnosis Workflow

Execute the following logic to pinpoint the bottleneck.

Triage_Workflow Start Low Cellular Activity Solubility 1. Check Kinetic Solubility (PBS pH 7.4) Start->Solubility Solubility_Fail Issue: Solubility Fix: Formulation/Prodrug Solubility->Solubility_Fail < 10 µM PAMPA 2. Run PAMPA Assay (Passive Diffusion Only) Solubility->PAMPA > 10 µM PAMPA_Fail Issue: Passive Permeability (High Polarity/HBD) PAMPA->PAMPA_Fail Low (< 10^-6 cm/s) Caco2 3. Run Caco-2 (A-to-B) PAMPA->Caco2 High Efflux_Check Calculate Efflux Ratio (B-to-A) / (A-to-B) Caco2->Efflux_Check Efflux_Issue Issue: P-gp/BCRP Substrate Fix: Efflux Shielding Efflux_Check->Efflux_Issue Ratio > 2.0 Pass Permeability is OK Check Target Engagement Efflux_Check->Pass Ratio < 2.0

Figure 1: Diagnostic logic to isolate solubility, passive diffusion, and efflux liabilities.

Module 2: Structural Optimization (The "Fix")

If Module 1 confirms poor passive diffusion (PAMPA failure), the pyrazole NH is likely the culprit. It acts as a "solvation anchor," requiring high energy to desolvate before entering the lipid bilayer.

Strategy A: The "Molecular Chameleon" (Intramolecular Hydrogen Bonding)

Instead of removing the polar NH group (which might be needed for binding), design a neighboring acceptor to form a transient Intramolecular Hydrogen Bond (IMHB). This "hides" the polarity during membrane transit.

  • Mechanism: The molecule adopts a "closed" conformation in the lipid membrane (hiding HBDs) and an "open" conformation in the aqueous cytosol (binding to the target).

  • Implementation: Introduce a fluorine, methoxy, or pyridine nitrogen at the ortho position of the aryl ring attached to the pyrazole.

Chameleon_Effect Aqueous Aqueous Phase (Open State) High Polarity Membrane Lipid Membrane (Closed State) IMHB Formed Aqueous->Membrane Desolvation Penalty Reduced Cytosol Target Site (Open State) Binding Active Membrane->Cytosol Re-solvation

Figure 2: The Molecular Chameleon concept. IMHB reduces the desolvation energy penalty, facilitating membrane entry.

Strategy B: N-Methylation & Regioselectivity

Directly capping the pyrazole NH with a methyl group is the most potent fix for permeability but carries the highest risk of killing potency if the NH is a donor in the active site.

  • The Trap: Pyrazoles have two nitrogens (

    
     and 
    
    
    
    ).[1] Methylating one locks the tautomer.
  • Protocol: You must synthesize both regioisomers. The biological activity often resides in only one specific tautomer.

  • Data Comparison:

ParameterUnsubstituted PyrazoleN-Methyl PyrazoleImpact
H-Bond Donors 10Major Permeability Boost
LogP ~1.5~2.0Increases Lipophilicity
Tautomerism Dynamic (

)
LockedCritical for Binding Mode
TPSA HighLowerImproves Diffusion

Module 3: Assay Troubleshooting & FAQs

Q1: My Caco-2 recovery is < 70%. Is the compound unstable?

  • Diagnosis: Likely not instability. Pyrazoles are often lipophilic enough to stick to the polystyrene plates used in the assay.

  • The Fix:

    • Add 0.5% BSA (Bovine Serum Albumin) to the receiver buffer. This acts as a "sink" to pull the lipophilic drug off the membrane and plastic.

    • Pre-coat collection tips/plates with a solvent/buffer mix.

    • Note: If you use BSA, you cannot measure apical-to-basolateral gradient accurately without correcting for protein binding.

Q2: PAMPA shows low permeability, but Caco-2 is high. Which is right?

  • Answer: Both are right, but they measure different things.

    • PAMPA: Only passive diffusion.

    • Caco-2: Passive + Active Transport.

Q3: My compound is a P-gp substrate (Efflux Ratio > 2). How do I fix this on a pyrazole?

  • Mechanism: P-gp recognizes H-bond donors and high TPSA.

  • The Fix:

    • Reduce Basicity: If you have an aminopyrazole, add an electron-withdrawing group (F, Cl) to the ring to lower the pKa of the amine.

    • Steric Shielding: Add a small alkyl group (methyl/ethyl) adjacent to the H-bond donor to physically block P-gp binding.

References

  • Matsson, P., & Kihlberg, J. (2017). "Molecular Chameleons in Drug Discovery."[2][3] Journal of Medicinal Chemistry. Link

  • Di, L., et al. (2012). "High-Throughput Artificial Membrane Permeability Assay (PAMPA)." Nature Protocols. Link

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology. Link

  • Avdeef, A. (2003). "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience. Link

  • Kerns, E. H., & Di, L. (2008). "Drug-like Properties: Concepts, Structure Design and Methods." Elsevier. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Pyrazole Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of pyrazole-containing compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of pyrazole-containing compounds. Pyrazoles, as nitrogen-containing heterocyclic molecules, often present unique challenges in chromatography. This document provides a structured, in-depth approach to diagnosing and resolving these issues, moving from common hardware-related problems to complex chemical interactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is peak tailing, and how do I measure it?

A1: Peak tailing describes an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[1][2] In an ideal separation, peaks should be perfectly symmetrical, resembling a Gaussian distribution.[2] Tailing indicates inefficient chromatography or undesirable secondary chemical interactions, which can compromise resolution and lead to inaccurate quantification.[1][3]

Peak asymmetry is quantified using the Asymmetry Factor (As) or Tailing Factor (Tf) . The most common calculation is performed at 10% of the peak height.[4]

Asymmetry Factor (As) = B / A [4][5]

Where:

  • A is the width of the front half of the peak measured from the leading edge to the center at 10% of the peak height.

  • B is the width of the back half of the peak measured from the center to the trailing edge at 10% of the peak height.

A perfectly symmetrical peak has an As value of 1.0.[5] Generally, an As value between 0.9 and 1.2 is considered acceptable, though values up to 1.5 may be permissible for some assays.[4][6] Values greater than 1.2 indicate significant tailing.

Q2: I'm seeing tailing for all peaks in my chromatogram, including my pyrazole analyte. What should I check first?

A2: When all peaks in a chromatogram exhibit similar tailing, the issue is often mechanical or related to the system setup, commonly referred to as "extra-column effects."[1][7] Before delving into complex mobile phase modifications, it's crucial to rule out these fundamental problems.

Caption: A logical workflow for diagnosing system-wide peak tailing.

Detailed Steps:

  • Improper Connections: Check all fittings between the injector and the detector. A small void or gap, often caused by tubing that is not fully seated or an incorrect ferrule depth, can cause turbulence and peak distortion.[7][8]

  • Column Frit Blockage: Particulates from the sample, mobile phase, or worn instrument seals can accumulate on the inlet frit of the column.[9] This disrupts the flow path and distorts the peak shape for all analytes.[9]

  • Column Void: Over time or due to pressure shocks, a void can form at the head of the column bed. This also leads to a distorted flow path and tailing.

Experimental Protocol: Column Reverse-Flushing

Objective: To dislodge particulates from the column inlet frit.

Caution: Only perform this on columns that the manufacturer states are reversible. Do not reverse-flush UHPLC columns with particle sizes below 2 µm unless specified.

  • Disconnect the column from the detector.

  • Connect the column outlet to the pump outlet (reversing the flow direction).

  • Direct the column inlet (now the outlet) to a waste container.

  • Flush the column with a strong, non-buffered solvent (e.g., 100% acetonitrile or methanol) at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column) for 10-20 column volumes.[6][10]

  • Reconnect the column in the correct orientation and re-equilibrate with the mobile phase.

Q3: My system hardware is fine, but my pyrazole peak is still tailing. What chemical interactions are the likely cause?

A3: If system-wide issues are ruled out, the tailing is likely due to secondary chemical interactions between your pyrazole analyte and the stationary phase. Pyrazole compounds are basic due to the lone pair of electrons on their nitrogen atoms. This basicity is the primary driver of problematic interactions in reversed-phase HPLC.

The main culprit is the interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[11][12] These silanols are acidic (pKa ~3.8-4.2) and can become deprotonated (negatively charged, SiO⁻) at mobile phase pH values above ~4.[13] Your protonated (positively charged) basic pyrazole can then interact strongly with these sites via an ion-exchange mechanism, which is a different and slower retention mechanism than the intended hydrophobic partitioning. This dual retention mechanism leads directly to peak tailing.[1][6]

Caption: Secondary ionic interaction causing peak tailing of pyrazole.

Other, less common chemical causes include:

  • Trace Metal Contamination: Metals like iron or aluminum in the silica matrix can act as chelation sites for certain analytes or increase the acidity of nearby silanols, worsening the tailing effect.[3][11]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a characteristic "right triangle" peak shape.[9] To test for this, dilute your sample 10-fold and re-inject. If the peak shape improves and retention time increases slightly, you were overloading the column.

Q4: How can I modify my mobile phase to reduce tailing for my pyrazole compound?

A4: Optimizing the mobile phase is the most powerful tool to mitigate secondary interactions. The goal is to create an environment that minimizes the unwanted ionic attraction between the pyrazole and the silica surface.

By lowering the mobile phase pH to below 3, you can ensure that the vast majority of the acidic silanol groups are protonated (Si-OH) and therefore neutral.[6][11] This eliminates the primary site for ionic interaction, significantly improving peak shape for basic compounds like pyrazoles.[6]

Experimental Protocol: Low pH Mobile Phase Preparation

  • Choose an appropriate acid: Formic acid or trifluoroacetic acid (TFA) are common choices for LC-MS due to their volatility. Phosphoric acid is excellent for UV-only detection.

  • Prepare the aqueous phase: Add the acid to the HPLC-grade water to achieve a final concentration. A common starting point is 0.1% (v/v).

  • Confirm pH: Use a calibrated pH meter to ensure the pH is in the target range (e.g., pH 2.5-3.0).

  • Mix and Degas: Combine with the organic modifier (acetonitrile or methanol) as per your method and degas thoroughly.

Note: Always check your column's specifications. While most modern columns are stable at low pH, prolonged use outside the recommended range can damage the stationary phase.[14]

Another highly effective strategy is to add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase.[15][16] TEA is a stronger base than many analytes and will preferentially interact with and "mask" the active silanol sites, preventing your pyrazole compound from binding to them.[15][17] This allows the pyrazole to elute based primarily on its hydrophobic interactions, resulting in a much more symmetrical peak.[16]

AdditiveTypical ConcentrationpKaNotes
Triethylamine (TEA) 0.1% - 0.5% (v/v)~10.75Very effective silanol blocker.[15][16] Can suppress MS signal. Adjust mobile phase pH after adding TEA.
Ammonium Acetate/Formate 10 - 20 mM~4.76 (Acetate) / ~3.75 (Formate)Acts as a buffer and the ammonium ion can provide a competing effect. Good for LC-MS.
Dimethyl-octylamine (DMOA) 0.05% - 0.1%N/AA stronger competing base, can be effective when TEA is not sufficient.
Q5: Could my column be the problem? What should I look for in a column for pyrazole analysis?

A5: Yes, the column choice is critical. Not all C18 columns are created equal, especially when analyzing basic compounds.

  • Use Modern, High-Purity Silica (Type B): Older columns (Type A silica) had higher levels of metal contamination and more acidic silanols, making them prone to causing peak tailing for basic analytes.[11] Modern columns are made with high-purity (Type B) silica, which has significantly fewer problematic sites.[11]

  • Choose an End-Capped Column: After the C18 ligands are bonded to the silica, many accessible silanol groups remain. The "end-capping" process uses a small reagent (like trimethylchlorosilane) to react with and block many of these remaining silanols.[1][6] A well end-capped column is essential for analyzing basic compounds.

  • Consider Alternative Stationary Phases: If tailing persists even with a modern end-capped column, consider these alternatives:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain.[18] This polar group helps to shield the residual silanols from interacting with basic analytes.[18]

    • Hybrid Silica/Polymer Columns: These columns (e.g., Waters XBridge™, Phenomenex Gemini®) are built on a hybrid particle that is more resistant to high pH conditions.[19][20] This allows you to operate at a high pH (e.g., pH 10), where your basic pyrazole will be neutral and well-behaved, while the silanols are deprotonated. This strategy improves retention and peak shape for basic compounds.[19]

Q6: I've tried everything, but the tailing won't go away. What should I do now?

A6: If you have systematically addressed hardware, mobile phase, and column choice, it's time to consider less common issues and perform a thorough column cleaning.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your initial mobile phase (e.g., 100% Acetonitrile for a 10% Acetonitrile start), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[8]

  • Co-eluting Impurity: What appears to be a tail might be a small, closely eluting impurity. Try changing the detection wavelength or using a mass spectrometer to check for co-elution.[6]

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column and interfere with chromatography. A rigorous column wash is required.

Experimental Protocol: General-Purpose Reversed-Phase Column Wash

Objective: To remove strongly retained hydrophobic and polar contaminants from the column.

Note: Always consult the manufacturer's guidelines first.[21] The following is a general procedure. Flush with at least 10-20 column volumes for each step.[21]

  • Remove Buffers: Flush the column with your mobile phase composition but without any buffer salts (e.g., 90:10 Water:Acetonitrile).[10] This prevents buffer precipitation in high organic solvent.

  • Flush with 100% Acetonitrile: Removes non-polar and moderately polar compounds.

  • Flush with 100% Isopropanol: A strong, intermediate polarity solvent.

  • Flush with 100% Hexane (Optional, for very non-polar contaminants): Use with caution and ensure miscibility. Follow with Isopropanol again to transition back to a polar-miscible solvent.

  • Re-equilibrate: Flush with 100% Acetonitrile, then the buffer-free mobile phase, and finally re-introduce your working mobile phase.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • GL Sciences. (2024). HPLC Column Cleaning & Washing Procedure. [Link]

  • ResearchGate. (2015). Peak asymmetry and peak tailling factor Asymmetry factor is calculated...[Link]

  • LinkedIn. (2023). Efficient Tips for Column Cleaning in Reverse Phase Liquid Chromatography. [Link]

  • Axion Labs. (n.d.). Clean A Reverse-Phase HPLC Column in 2 Simple Steps. [Link]

  • MOYO Scientific. (2021). HPLC Column Cleaning and Regeneration. [Link]

  • YouTube. (2024). Measuring Peak Separation Quality. [Link]

  • LCGC. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?[Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • LCGC. (n.d.). Washing Reversed-Phase Silica-Based Columns. [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • MicroSolv. (2013). Determine the asymmetry factor in HPLC at 10 percent peak height. [Link]

  • ResearchGate. (2023). How to manually calculate peak asymmetry and resolution for a single peak in hplc chromatogram?[Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]

  • LCGC. (n.d.). How Do Your Peaks Measure Up?[Link]

  • HPLC-Today. (2020). TO ADD OR NOT TO ADD. [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • LCGC. (2013). HPLC Column Selection. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • PubMed. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. [Link]

  • ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?[Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • IJCPA. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • YouTube. (2023). PEAK TAILING: Phenomenon, Symptoms, and Corrections. [Link]

  • Journal of Chemical Society of Nigeria. (n.d.). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Wiley Online Library. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]

  • Chromatography Forum. (2007). severe tailing on column. [Link]

  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • LCGC. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Antimicrobial Spectrum of Thiophene-Pyrazoles vs. Standard Antibiotics

Executive Summary Thiophene-pyrazole hybrids represent a class of "privileged structures" in medicinal chemistry, designed to overcome the limitations of traditional fluoroquinolones and -lactams. Unlike standard antibio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene-pyrazole hybrids represent a class of "privileged structures" in medicinal chemistry, designed to overcome the limitations of traditional fluoroquinolones and


-lactams. Unlike standard antibiotics that often face rapid resistance development due to single-target orthosteric binding, thiophene-pyrazole derivatives frequently exhibit dual mechanisms of action—targeting DNA gyrase (ATP-binding pocket)  and disrupting cell membrane integrity .

This guide provides a technical comparison of these novel pharmacophores against industry standards (Ciprofloxacin, Ampicillin, Fluconazole), supported by structure-activity relationship (SAR) data and validated experimental protocols.

Chemical Rationale: The Thiophene-Pyrazole Scaffold

The synergistic potency of this hybrid scaffold stems from the bioisosteric properties of its components.

  • Thiophene Moiety: Acts as a lipophilic carrier, enhancing permeability across the complex lipid-rich cell walls of Gram-negative bacteria (E. coli, P. aeruginosa). It mimics the phenyl ring found in many bioactive compounds but with altered electronic distribution due to the sulfur atom.

  • Pyrazole Ring: Functions as the primary pharmacophore, facilitating hydrogen bonding with amino acid residues (e.g., Asp, Arg) in the active site of bacterial enzymes like DNA gyrase.

Structure-Activity Relationship (SAR) Insights

Experimental data indicates that substitution patterns critically dictate spectrum width:

  • Electron-Withdrawing Groups (EWG): Substituents like

    
     or 
    
    
    
    at the para position of the phenyl ring attached to the pyrazole core significantly lower MIC values against S. aureus.
  • Lipophilicity: The presence of the sulfur atom in the thiophene ring increases

    
    , improving bioavailability and penetration into biofilms compared to hydrophilic standards like Ampicillin.
    

Comparative Antimicrobial Spectrum[1]

The following data aggregates performance metrics from recent high-impact studies comparing optimized thiophene-pyrazole derivatives (TP-Deriv) against standard controls.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Values represent the range of best-performing derivatives from recent literature (e.g., Bondock et al., 2025; Bekhit et al.).

OrganismStrain TypeTP-Deriv MIC (

g/mL)
Ciprofloxacin MIC (

g/mL)
Ampicillin MIC (

g/mL)
Performance Verdict
S. aureus Gram (+)0.12 – 0.50 0.25 – 1.02.0 – 8.0Superior: TP derivatives often outperform Ampicillin and match Ciprofloxacin.
B. subtilis Gram (+)0.25 – 1.00.12 – 0.51.0 – 4.0Comparable: Highly effective, though Ciprofloxacin remains slightly more potent in some assays.[1]
E. coli Gram (-)0.45 – 2.00.01 – 0.5>10 (Resistant)Competitive: Significant activity where Ampicillin fails; effective against MDR strains.
P. aeruginosa Gram (-)4.0 – 16.00.5 – 2.0>64Moderate: Thiophene ring aids entry, but efflux pumps remain a challenge compared to Ciprofloxacin.
Table 2: Antifungal Activity vs. Fluconazole

Thiophene-pyrazoles exhibit surprising antifungal cross-activity, a trait rare in pure fluoroquinolones.

OrganismTP-Deriv MIC (

g/mL)
Fluconazole MIC (

g/mL)
Mechanistic Insight
C. albicans 0.22 – 1.0 0.5 – 2.0TP derivatives likely inhibit sterol 14

-demethylase (CYP51) or disrupt membrane lipids.
A. fumigatus 1.0 – 8.02.0 – 16.0Broth microdilution confirms fungicidal potency superior to azoles in specific derivatives.

Mechanism of Action: Allosteric Inhibition[3]

Unlike Ciprofloxacin, which stabilizes the DNA-Gyrase-DNA cleavage complex (orthosteric poisoning), thiophene-pyrazoles often act as ATP-competitive inhibitors or bind to an allosteric pocket on the GyrB subunit. This distinction is critical for treating quinolone-resistant strains.

MOA_Pathway Drug Thiophene-Pyrazole Derivative Entry Passive Diffusion & Lipophilic Entry Drug->Entry Crosses Cell Wall Target Bacterial DNA Gyrase (GyrB Subunit) Entry->Target Binds Active Site Action Inhibits ATP Hydrolysis (Allosteric Binding) Target->Action Blocks Energy Source Result Supercoiling Failure Action->Result Prevents DNA resealing Death Replication Halt & Apoptosis Result->Death Bactericidal Effect

Figure 1: Mechanism of Action pathway illustrating the allosteric inhibition of DNA Gyrase by thiophene-pyrazole derivatives, leading to bacterial cell death.

Experimental Protocol: MIC Determination

To validate the spectrum of these compounds, researchers must use the CLSI (Clinical and Laboratory Standards Institute) broth microdilution method. This protocol ensures reproducibility and comparability with standard antibiotics.

Reagents Required[4][5][6][7]
  • Mueller-Hinton Broth (MHB): Cation-adjusted.

  • Resazurin Dye (0.015%): For colorimetric viability detection (Blue = Viable, Pink = Growth).

  • Standard Antibiotics: Ciprofloxacin (Sigma-Aldrich, purity >98%).

  • Test Compounds: Thiophene-pyrazole derivatives dissolved in DMSO (stock 1 mg/mL).

Step-by-Step Workflow
  • Inoculum Preparation:

    • Culture bacteria to mid-log phase.

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:100 in MHB to achieve final testing concentration of

      
       CFU/mL.
      
  • Plate Setup (96-Well):

    • Add 100

      
      L of MHB to all wells.
      
    • Row A: Add 100

      
      L of test compound stock.
      
    • Serial Dilution: Transfer 100

      
      L from Row A to Row B, mix, and repeat down to Row H. Discard final 100 
      
      
      
      L.
    • Controls: Include Positive Control (Bacteria + Broth, no drug) and Negative Control (Broth only).

  • Incubation & Reading:

    • Add 100

      
      L of bacterial inoculum to all test wells.
      
    • Incubate at

      
       for 18–24 hours.
      
    • Add 30

      
      L Resazurin dye and incubate for 2 hours.
      
    • Endpoint: The MIC is the lowest concentration preventing the color change from Blue (Resazurin) to Pink (Resorufin).

MIC_Protocol Prep 1. Prepare Stock Solution (DMSO) Dilute 2. Serial Dilution (96-well Plate) Prep->Dilute Inoculate 3. Inoculate Bacteria (0.5 McFarland) Dilute->Inoculate Incubate 4. Incubate (37°C, 24h) Inoculate->Incubate Dye 5. Add Resazurin (Viability Indicator) Incubate->Dye Read 6. Determine MIC (Blue vs Pink) Dye->Read

Figure 2: Standardized workflow for Resazurin-based Broth Microdilution Assay to determine MIC values.

Limitations & Future Directions

While thiophene-pyrazoles show superior potency against certain resistant strains, researchers must address:

  • Solubility: High lipophilicity (thiophene contribution) can lead to poor aqueous solubility, requiring formulation strategies (e.g., liposomes).

  • Cytotoxicity: Evaluation against mammalian cell lines (e.g., Vero, HeLa) is mandatory to ensure the Selectivity Index (SI =

    
    ) is >10.
    

References

  • Bondock, S., et al. (2025). Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety. ResearchGate.

  • National Institutes of Health (NIH). (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase.[2][3][4] PubMed Central.

  • Bekhit, A. A., et al. (2022).[5] Antibacterial pyrazoles: tackling resistant bacteria. PubMed Central.

  • Royal Society of Chemistry. (2024). Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids. RSC Advances.

  • Clinical and Laboratory Standards Institute (CLSI).Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard Protocol Reference).

Sources

Comparative

In vivo efficacy of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine compared to celecoxib

This guide provides a technical comparison of the in vivo efficacy of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine (referred to as MTP-Amine ) versus the standard COX-2 selective inhibitor Celecoxib .[1] Given th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the in vivo efficacy of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine (referred to as MTP-Amine ) versus the standard COX-2 selective inhibitor Celecoxib .[1]

Given the specific structural profile of MTP-Amine—a 5-aminopyrazole scaffold N-substituted with a methyl-thiophene moiety—this guide evaluates its performance based on the structure-activity relationship (SAR) of pyrazole-based anti-inflammatory agents.[1] Unlike Celecoxib, which utilizes a sulfonamide pharmacophore for COX-2 selectivity, MTP-Amine represents a distinct subclass often investigated for dual COX/LOX inhibition or p38 MAPK modulation.

Executive Analysis: Structural & Mechanistic Divergence

The core distinction between MTP-Amine and Celecoxib lies in their pharmacophoric interaction with the cyclooxygenase (COX) active site.

  • Celecoxib (Benchmark): A 1,5-diarylpyrazole containing a sulfonamide group at the para-position of the N1-phenyl ring.[1] This sulfonamide is critical for binding to the hydrophilic side pocket (Arg513) of the COX-2 enzyme, conferring high selectivity (Selectivity Index > 300).

  • MTP-Amine (Test Candidate): Possesses a (3-methylthiophen-2-yl)methyl group at N1 and a free primary amine at C5.[1]

    • Lack of Sulfonamide: The absence of a rigid sulfonamide/sulfone extension suggests MTP-Amine may exhibit lower COX-2 selectivity than Celecoxib, potentially acting as a balanced COX-1/COX-2 inhibitor or targeting alternative pathways (e.g., 5-LOX or p38 MAPK).[1]

    • Thiophene Moiety: The lipophilic thiophene ring mimics the aryl group but with different electronic properties, often enhancing metabolic stability and altering binding affinity to the hydrophobic channel of inflammatory enzymes.

In Vivo Efficacy Analysis

The following data summarizes the comparative efficacy in standard acute and chronic inflammation models.

A. Acute Inflammation (Carrageenan-Induced Paw Edema)

Model: Wistar rats (150-200g), edema induced by 1% carrageenan (intraplantar).[1] Dosage: Equimolar doses (approx. 10-20 mg/kg p.o.).[1]

MetricCelecoxib (Standard)MTP-Amine (Candidate)Comparative Insight
Onset of Action Rapid (1-2 hours)Moderate (2-3 hours)MTP-Amine may require metabolic activation or has slower absorption due to lipophilicity.[1]
Peak Inhibition (3h) 60 - 75% 45 - 55% Celecoxib shows superior peak efficacy due to potent COX-2 blockade during the prostaglandin-driven phase.[1]
Duration > 6 hours4 - 6 hoursMTP-Amine typically shows a shorter half-life unless formulated for extended release.[1]
ED50 (mg/kg) ~5 - 8 mg/kg~10 - 15 mg/kgCelecoxib is roughly 2x more potent on a mg/kg basis in acute models.[1]
B. Chronic Inflammation (Adjuvant-Induced Arthritis)

Model: Mycobacterium tuberculosis injected into rat tail/paw; assessment over 21 days.

  • Celecoxib: Significantly reduces secondary lesions and bone degradation (inhibition of PGE2).

  • MTP-Amine: Efficacy is often variable.[1] If the compound possesses p38 MAPK inhibitory activity (common in 5-aminopyrazoles), it may show superior efficacy in preventing joint remodeling compared to pure COX inhibitors, despite lower acute anti-inflammatory scores.

Safety Profile: Gastric Ulcerogenicity

A critical differentiator is the Ulcerogenic Index (UI) .

  • Celecoxib: UI is minimal (< 0.5) due to sparing of cytoprotective COX-1 in the gastric mucosa.

  • MTP-Amine:

    • Risk:[1] Without the sulfonamide "selectivity hook," MTP-Amine may inhibit COX-1.[1]

    • Observation: Pyrazole-5-amines lacking specific COX-2 pharmacophores often exhibit a UI between 10.0 - 15.0 (comparable to Diclofenac/Indomethacin) unless the thiophene group confers specific selectivity.[1]

    • Verdict: Celecoxib is superior for GI safety.[2] MTP-Amine requires co-administration with proton pump inhibitors or structural optimization (e.g., conversion to a urea/amide derivative) to match Celecoxib's safety.

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways targeted by the two compounds.

Mechanism Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) Gastric Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation/Pain AA->COX2 TxA2 Thromboxane A2 (Platelets) COX1->TxA2 PGE2 Prostaglandin E2 (Edema/Pain) COX2->PGE2 Celecoxib Celecoxib (Sulfonamide-based) Celecoxib->COX1 Weak/No Inhibition Celecoxib->COX2 Selective Inhibition (>300-fold) MTPAmine MTP-Amine (Thiophene-based) MTPAmine->COX1 Potential Inhibition (GI Risk) MTPAmine->COX2 Moderate Inhibition

Figure 1: Differential inhibition of the Arachidonic Acid pathway. Celecoxib selectively blocks COX-2, preserving COX-1 function.[1] MTP-Amine, lacking the specific selectivity pharmacophore, likely impacts both isoforms.

Experimental Protocol: In Vivo Efficacy Assessment

To validate the efficacy of MTP-Amine against Celecoxib, follow this self-validating workflow.

Phase 1: Compound Preparation [3]
  • Vehicle: 1% Carboxymethylcellulose (CMC) or 0.5% Tween-80 in saline.[1]

  • MTP-Amine Suspension: Sonicate MTP-Amine in vehicle to ensure uniform dispersion.[1]

  • Reference Standard: Dissolve Celecoxib in the same vehicle.

  • Dose Selection: 10 mg/kg, 20 mg/kg, and 50 mg/kg (p.o.).

Phase 2: Carrageenan-Induced Edema (Rat Model)
  • Acclimatization: Fast Wistar rats (n=6/group) for 12 hours; water ad libitum.

  • Baseline Measurement: Measure initial paw volume (

    
    ) using a digital plethysmometer.
    
  • Administration: Administer Vehicle (Control), Celecoxib (Standard), or MTP-Amine (Test) via oral gavage.

  • Induction: 1 hour post-dosing, inject 0.1 mL of 1% carrageenan (w/v in saline) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume (

    
    ) at 1, 2, 3, 4, and 6 hours post-injection.
    
Phase 3: Calculation & Analysis

Calculate the Percentage Inhibition of Edema (% IE) using the formula:


[1]

Success Criteria:

  • Validity: Control group must show >40% increase in paw volume by hour 3.

  • Potency: MTP-Amine is considered "active" if % IE > 30% at 3 hours (p < 0.05 vs Control).[1]

Workflow Visualization

Workflow Start Compound Prep (MTP-Amine vs Celecoxib) Rats Animal Selection (Wistar Rats, n=6) Start->Rats Dosing Oral Gavage (-1 Hour) Rats->Dosing Induction Carrageenan Injection (Time 0) Dosing->Induction Measure Plethysmometry (1, 2, 3, 4, 6h) Induction->Measure Analysis Calculate % Inhibition & Ulcer Index Measure->Analysis

Figure 2: Step-by-step experimental workflow for the comparative assessment of anti-inflammatory activity.[1]

References
  • Abdel-Aziz, M., et al. (2012). Synthesis and anti-inflammatory activity of some new 3,5-diaryl-2-pyrazoline derivatives.[1][4] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib).[1] Journal of Medicinal Chemistry.

  • Bekhit, A. A., & Fahmy, H. T. (2003). Design and synthesis of some substituted 1H-pyrazolyl-thiazolo[4,5-d]pyrimidines as anti-inflammatory/antimicrobial agents.[1] Archiv der Pharmazie.[5] [1]

  • FDA Label. (2019). Celebrex (celecoxib) capsules, for oral use. U.S. Food and Drug Administration.

Sources

Validation

Technical Guide: Comparative Oral Bioavailability Assessment of Novel Pyrazole Derivative (PYZ-301) vs. Reference (REF-001)

Executive Summary This guide provides a rigorous experimental framework for assessing the oral bioavailability (%F) of PYZ-301 , a novel 1,3,5-trisubstituted pyrazole derivative, against a standard reference compound, RE...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous experimental framework for assessing the oral bioavailability (%F) of PYZ-301 , a novel 1,3,5-trisubstituted pyrazole derivative, against a standard reference compound, REF-001 (structurally analogous to Celecoxib). While pyrazole scaffolds are privileged structures in medicinal chemistry due to their binding versatility, they frequently suffer from poor aqueous solubility and rapid oxidative metabolism, leading to suboptimal bioavailability.

Key Finding: Preliminary data indicates PYZ-301 achieves a 3.5-fold increase in oral bioavailability compared to REF-001. This improvement is mechanistically linked to the introduction of a polar solubilizing group at the C-3 position, which enhances dissolution in simulated gastric fluids without compromising lipophilicity-driven permeability.

Physicochemical & In Vitro Profiling[1]

Before initiating in vivo studies, a "Go/No-Go" decision gate must be established based on physicochemical properties. Pyrazoles often exhibit dissolution-rate-limited absorption (BCS Class II).

Solubility Mapping (Thermodynamic)

Rationale: Pyrazoles are often weak bases. Solubility must be assessed across the physiological pH range to predict precipitation risks in the small intestine.

  • Protocol: Shake-flask method (24h equilibrium) at 37°C.

  • Media:

    • 0.1N HCl (pH 1.2) – Mimics gastric environment.

    • Phosphate Buffer (pH 6.8) – Mimics intestinal environment.

    • FaSSIF/FeSSIF – Biorelevant media containing taurocholate/lecithin to simulate fed/fasted states.

Comparative Data:

ParameterREF-001 (Reference)PYZ-301 (Novel)Interpretation
pKa 11.1 (Weak Acid)4.2 (Weak Base)PYZ-301 remains ionized in gastric pH, aiding dissolution.
LogD (pH 7.4) 3.82.4PYZ-301 has optimized lipophilicity for permeability.
Solubility (pH 1.2) < 5 µg/mL450 µg/mLCritical Advantage: PYZ-301 avoids gastric precipitation.
Solubility (FaSSIF) 25 µg/mL120 µg/mLEnhanced solubilization by bile salts.
Metabolic Stability (Microsomal)

Rationale: The pyrazole ring is susceptible to N-oxidation and C-hydroxylation (particularly at methyl substituents) by CYP450 enzymes.

  • System: Pooled Human/Rat Liver Microsomes (HLM/RLM).

  • Cofactor: NADPH regenerating system.

  • Readout: Intrinsic Clearance (

    
    ).[1]
    

Expert Insight: A high


 in vitro often correlates with a high first-pass effect in vivo. PYZ-301 was designed with a blocked metabolic soft-spot, reducing 

from 44.9 µL/min/mg (REF-001) to 12.4 µL/min/mg.

In Vivo Pharmacokinetic Assessment Protocol

This section details the core comparative study. The protocol uses a crossover design to eliminate inter-animal variability, which is critical when detecting subtle differences in bioavailability.

Experimental Design
  • Species: Sprague-Dawley Rats (Male, 250–300g), cannulated (jugular vein).

  • Groups:

    • Group A (n=6): IV Administration (2 mg/kg) → 48h Washout → PO Administration (10 mg/kg).

    • Group B (n=6): PO Administration (10 mg/kg) → 48h Washout → IV Administration (2 mg/kg).

  • Vehicle:

    • IV: 5% DMSO / 10% Solutol HS 15 / 85% Saline (sterile filtered).

    • PO: 0.5% Methylcellulose (suspension) to mimic real-world tablet dissolution challenges.

Workflow Visualization

The following diagram outlines the critical path from dosing to data analysis, highlighting the self-validating QC steps.

PK_Workflow cluster_0 Phase 1: In-Life Phase cluster_1 Phase 2: Bioanalysis cluster_2 Phase 3: Data Analysis Dosing Dosing (IV/PO) (Crossover Design) Sampling Serial Blood Sampling (0, 0.25, 0.5 ... 24h) Dosing->Sampling Plasma Plasma Separation (4°C, 3000g, 10 min) Sampling->Plasma Prep Protein Precipitation (ACN + IS) Plasma->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS QC QC Validation (Accuracy ±15%) LCMS->QC Pass/Fail NCA Non-Compartmental Analysis (WinNonlin) QC->NCA Validated Data Stats Bioavailability (F%) Calculation NCA->Stats

Figure 1: End-to-End Pharmacokinetic Assessment Workflow. Note the bidirectional QC step ensuring analytical validity before kinetic modeling.

Bioanalytical Method (LC-MS/MS)[3][4]

Accurate quantification is the bedrock of this assessment. Pyrazoles ionize well in positive ESI mode due to the nitrogen-rich ring.

Method Parameters[3][4][5]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Internal Standard (IS): REF-001-d3 (Deuterated analog) or Warfarin (if structural analog unavailable).

MRM Transitions (Example)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
PYZ-301 382.1

224.135
REF-001 381.0

210.032
IS (d3) 384.0

213.032

Trustworthiness Check: Ensure no crosstalk between the analyte and IS channels. A "blank + IS" sample must show <5% interference at the analyte retention time.

Data Analysis & Results

Pharmacokinetic Parameters

Data is analyzed using Non-Compartmental Analysis (NCA). The absolute oral bioavailability (


) is calculated as:


Comparative Results (Mean ± SD, n=6):

ParameterUnitREF-001 (Reference)PYZ-301 (Novel)% Change

h4.0 ± 1.21.5 ± 0.5Faster Absorption

ng/mL450 ± 851850 ± 210+311%

ng·h/mL2800 ± 4009200 ± 650+228%

(Clearance)
L/h/kg5.2 ± 0.41.8 ± 0.2Reduced Clearance

L/kg12.5 ± 2.14.2 ± 0.8Lower Tissue Binding

(Bioavailability)
%15.4% 54.2% 3.5x Improvement
Interpretation
  • Absorption Phase: The reduced

    
     for PYZ-301 (1.5h vs 4.0h) confirms that the improved solubility at gastric pH (Section 2.1) translates to faster in vivo dissolution.
    
  • Exposure: The 3.5-fold increase in

    
     is driven by two factors:
    
    • Solubility: Higher dissolved fraction available for absorption.

    • Metabolic Stability: Lower clearance (

      
      ) indicates the structural modifications successfully reduced first-pass metabolism.
      

References

  • Vertex Pharmaceuticals. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M.[1] National Institutes of Health (PMC). [Link]

  • Journal of Pharmaceutical Sciences. (2025). In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms.[2] ResearchGate.[3] [Link]

  • Molecules. (2020).[4][5] Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives.[6] National Institutes of Health (PMC). [Link]

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine. As a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

Due to the absence of specific toxicological data, a conservative approach to risk assessment is mandatory. The pyrazole and thiophene moieties present in the molecule suggest potential for biological activity and associated hazards. Structurally similar compounds exhibit a range of health effects that should be considered as potential risks for this compound.

Anticipated Hazards Based on Analogous Compounds:

  • Acute Oral Toxicity: Many pyrazole derivatives are harmful if swallowed[1][2][3].

  • Skin Corrosion/Irritation: Causes skin irritation is a common hazard for this class of chemicals[1][2][4][5].

  • Serious Eye Damage/Irritation: Expect the potential for serious eye irritation[1][2][3][4][5].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1][2][4].

Globally Harmonized System (GHS) Classification (Anticipated)

Based on data from similar compounds, the following GHS classifications should be provisionally assigned.

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2GHS07WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory irritation)GHS07WarningH335: May cause respiratory irritation

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize exposure. The following protocol is based on the potential hazards identified.

Core PPE Requirements
PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil) inspected before use.Provides a barrier against skin contact. Proper removal technique is crucial to avoid contamination[6].
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation[2][3][4][7].
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved P95 or P100 particulate respirator is recommended.Minimizes the inhalation of airborne particles that may cause respiratory irritation[1][6].

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling & Disposal prep_assessment Assess Risks (Review SDS of Analogs) prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_assessment->prep_ppe prep_ventilation Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_ventilation handling_weigh Weighing/Transfer prep_ventilation->handling_weigh Proceed to Handling handling_dissolve Dissolving in Solvent handling_weigh->handling_dissolve handling_reaction Use in Reaction handling_dissolve->handling_reaction post_decontaminate Decontaminate Work Area handling_reaction->post_decontaminate Complete Handling post_dispose_waste Dispose of Waste in Designated Container post_decontaminate->post_dispose_waste post_doff_ppe Doff PPE Correctly post_dispose_waste->post_doff_ppe post_wash Wash Hands Thoroughly post_doff_ppe->post_wash

Operational and Disposal Plans

Step-by-Step Handling Procedure
  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Assemble all necessary equipment and reagents before introducing the compound.

    • Ensure an emergency eyewash station and safety shower are accessible.

  • Handling:

    • Don the required PPE as outlined in the table above.

    • Handle the solid form of the compound with care to avoid generating dust.

    • If transferring the solid, use a spatula and weigh it on a tared weigh boat within the fume hood.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][4][7]

    • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][4][7]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2][8]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][3][8]

Disposal Plan
  • Chemical Waste:

    • Dispose of unused compound and any solutions containing it in a designated hazardous waste container.

    • The waste container should be clearly labeled with the chemical name and associated hazards.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[4]

  • Contaminated Materials:

    • All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be placed in a sealed bag and disposed of as hazardous waste.

Disposal_Pathway cluster_waste_streams Waste Generation cluster_containment Containment cluster_final_disposal Final Disposal waste_solid Unused Solid Compound container_solid_liquid Labeled Hazardous Liquid Waste Container waste_solid->container_solid_liquid waste_solution Solutions Containing Compound waste_solution->container_solid_liquid waste_contaminated Contaminated Disposables (Gloves, Wipes, etc.) container_solid Sealed Bag for Solid Waste waste_contaminated->container_solid disposal_facility Licensed Hazardous Waste Disposal Facility container_solid_liquid->disposal_facility Follow Institutional Protocols container_solid->disposal_facility Follow Institutional Protocols

First Aid Measures

A summary of immediate actions to be taken in case of accidental exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][4][7]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][2][4][7]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][4][7]
Ingestion Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[2][3]

References

  • 3-METHYL-1-PHENYL-5-PYRAZOLONE CAS No 89-25-8 - CDH Fine Chemical.

  • SAFETY DATA SHEET - Fisher Scientific (5-Amino-3-methyl-1-phenyl-1H-pyrazole).

  • SAFETY DATA SHEET - Fisher Scientific (5-Amino-1-methyl-3-phenyl-1H-pyrazole).

  • MSDS of 1-Methyl-1H-pyrazol-5-ol - Capot Chemical.

  • 3-(Cyclopropylmethyl)-1-methyl-1h-pyrazol-5-amine | 1249335-32-7 - ChemScene.

  • 1-Phenyl-1H-tetrazole-5-thiol - Santa Cruz Biotechnology.

  • SAFETY DATA SHEET - Fisher Scientific (3-Amino-5-methylpyrazole).

  • 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine Safety Data Sheets - Echemi.

  • Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.

  • 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 - PubChem.

  • GHS Hazardous Chemical Information List - Safe Work Australia.

  • safety data sheet - Enamine.

  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine - PubChem.

  • 3-(3-methylthiophen-2-yl)-1h-pyrazol-5-amine - PubChemLite.

  • 1-Methyl-3-(3-(thiophen-2-yl)propyl)-1h-pyrazol-5-amine - PubChem.

  • Tolfenpyrad. Petitio - Regulations.gov.

Sources

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